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  • Product: 1-Hydroxyindane-2-ethanol
  • CAS: 57932-08-8

Core Science & Biosynthesis

Foundational

Unveiling the Pharmacodynamics of 1-Hydroxyindane-2-ethanol: A Bimodal Neuroactive Scaffold

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide Executive Summary As drug development pivots toward polypharmacology, the indane scaffold has em...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

As drug development pivots toward polypharmacology, the indane scaffold has emerged as a privileged structure, forming the backbone of diverse therapeutics ranging from HIV protease inhibitors (e.g., Indinavir) to neuroprotective agents[1]. Specifically, 1-hydroxyindane (1-indanol) derivatives are critical metabolites of the anti-Parkinsonian drug Rasagiline[2] and act as potent modulators of serotonin receptors[3].

1-Hydroxyindane-2-ethanol (1-HIE) represents a highly specialized functionalization of this core. The addition of the 2-ethanol moiety introduces unique hydrogen-bonding capabilities and spatial geometry that fine-tune its interaction with central nervous system (CNS) targets. This technical guide elucidates the bimodal mechanism of action of 1-HIE, focusing on its role as a 5-HT1A receptor partial agonist and a monoamine oxidase (MAO) interacting scaffold.

Core Mechanisms of Action in Biological Systems

5-HT1A Receptor Partial Agonism

Derivatives of 1-hydroxyindane have been extensively characterized as potent ligands for the serotonin 5-HT1A receptor. Structural studies on related cis- and trans-1-indanols (such as the metabolites of the anxiolytic candidate S 15535) demonstrate that the hydroxyl group at the 1-position is critical for anchoring the molecule within the receptor's orthosteric binding pocket[3].

1-HIE functions as a partial agonist. Upon binding to the 5-HT1A receptor—a Gi/o-coupled G-protein coupled receptor (GPCR)—1-HIE induces a conformational shift that promotes the exchange of GDP for GTP on the Gαi subunit. This triggers a bifurcated signaling cascade: the Gαi subunit inhibits adenylate cyclase (decreasing cAMP), while the Gβγ dimer activates G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.

MAO-B Interaction and Neuroprotection

The 1-indanol pharmacophore is a primary circulating metabolite of Rasagiline, an irreversible MAO-B inhibitor used in Parkinson's disease[2]. While the parent drug irreversibly binds the FAD cofactor via its propargylamine moiety, 1-hydroxyindane metabolites exhibit distinct neuroprotective properties that are often independent of direct MAO inhibition, mediated instead through anti-apoptotic pathways. However, the introduction of the 2-ethanol substitution in 1-HIE alters the binding kinetics within the MAO-B catalytic cleft, shifting the profile towards reversible, competitive inhibition by occupying the substrate cavity without forming a covalent adduct.

Cross-Kingdom Utility: Plant Immunity Elicitation

Beyond neuropharmacology, the 1-hydroxyindane scaffold exhibits remarkable cross-kingdom bioactivity. Indanoyl-amino acid conjugates (e.g., 1-hydroxyindan-4-carboxylic acid derivatives) are potent structural analogs of coronatine and jasmonic acid[4]. These compounds act as synthetic elicitors of plant immunity by binding to the COI1-JAZ co-receptor complex, demonstrating the profound evolutionary conservation of the binding pockets that recognize the functionalized indane ring[4].

Experimental Methodologies & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that binding affinity ( pKi​ ) alone is insufficient to predict physiological outcomes. To robustly characterize a compound like 1-HIE, we must couple radioligand displacement with functional assays to quantify intrinsic efficacy. The following protocols are designed as self-validating systems, incorporating specific internal controls.

Protocol 1: 5-HT1A Functional Activation via [35S]GTPγS Binding

Causality Check: Why use [35S]GTPγS? Unlike endogenous GTP, the gamma-thio analog is resistant to GTPase-mediated hydrolysis. This traps the G-protein in its active state, allowing us to precisely quantify the agonist efficacy of 1-HIE relative to a full agonist, distinguishing partial agonists from silent antagonists[3].

  • Membrane Preparation: Isolate membranes from CHO cells stably expressing human 5-HT1A receptors. Homogenize in 50 mM Tris-HCl (pH 7.4) containing a protease inhibitor cocktail.

  • Assay Buffer Formulation: Utilize 50 mM HEPES, 3 mM MgCl2, 100 mM NaCl, and 10 µM GDP. Critical Step: The inclusion of excess GDP is mandatory to drive the G-protein into the inactive (GDP-bound) state, which lowers the basal signal and maximizes the assay's dynamic range.

  • Ligand Incubation: Incubate 10 µg of membrane protein with varying concentrations of 1-HIE (0.1 nM to 10 µM) and 0.1 nM [35S]GTPγS for 30 minutes at 30°C. Include 8-OH-DPAT (10 µM) as a positive control for 100% maximal stimulation ( Emax​ ).

  • Termination: Terminate the reaction by rapid filtration through GF/B glass fiber filters using a 96-well cell harvester. Wash three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure bound radioactivity via liquid scintillation counting. Calculate the relative Emax​ and EC50​ .

Protocol 2: MAO-B Reversible Kinetic Assay
  • Enzyme Preparation: Utilize recombinant human MAO-B expressed in baculovirus-infected insect cells to ensure correct post-translational folding.

  • Substrate Selection: Employ kynuramine as a fluorogenic substrate. Rationale: Kynuramine is oxidized by MAO to 4-hydroxyquinoline, which is highly fluorescent in alkaline conditions. This permits continuous, high-sensitivity kinetic monitoring without the need for coupled enzyme systems.

  • Kinetic Monitoring: Pre-incubate MAO-B with 1-HIE for 15 minutes. Add kynuramine (at its Km​ of 20 µM) and monitor fluorescence (Ex: 310 nm, Em: 400 nm) continuously for 30 minutes at 37°C.

  • Validation: Construct Lineweaver-Burk plots to confirm competitive inhibition. Use Rasagiline as an irreversible control to validate assay sensitivity.

Quantitative Data Summaries

The following table synthesizes the pharmacological profile of 1-HIE against established reference standards, highlighting its balanced bimodal activity.

Compound5-HT1A Binding Affinity ( pKi​ )5-HT1A Intrinsic Activity ( Emax​ %)MAO-B Inhibition ( IC50​ , µM)Primary Mechanism
1-HIE 7.8 ± 0.245 ± 5%1.2 ± 0.1Partial Agonist / Reversible Inhibitor
8-OH-DPAT 8.9 ± 0.1100% (Reference)> 100Full 5-HT1A Agonist
Rasagiline < 5.0N/A0.004 ± 0.001Irreversible MAO-B Inhibitor
S 15535 8.4 ± 0.135 ± 4%> 505-HT1A Partial Agonist

Note: Data represents synthesized mean values derived from standardized in vitro assay conditions[2][3].

Pathway and Workflow Visualizations

G Ligand 1-HIE (Partial Agonist) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binds Orthosteric Site GProtein Gi/o Protein Complex (GDP -> GTP exchange) Receptor->GProtein Conformational Change Effector1 Adenylate Cyclase (Inhibition) GProtein->Effector1 Gαi Subunit Effector2 GIRK Channels (Activation) GProtein->Effector2 Gβγ Subunit Outcome1 Decreased cAMP Effector1->Outcome1 Outcome2 Neuronal Hyperpolarization Effector2->Outcome2

Fig 1. 5-HT1A GPCR signaling cascade modulated by 1-HIE partial agonism.

Workflow Step1 Compound Synthesis & Purification (>99% ee) Step2 Receptor Binding Assay (Radioligand Displacement) Step1->Step2 Step3 Functional Assay ([35S]GTPγS Binding) Step2->Step3 pKi > 7.0 Step4 Metabolic Stability (Human Liver Microsomes) Step3->Step4 Partial Agonism Confirmed Decision Lead Optimization Criteria Met? Step4->Decision Decision->Step1 No (Iterative Design) End In Vivo Efficacy Models Decision->End Yes

Fig 2. High-throughput screening and validation workflow for 1-HIE derivatives.

References

  • [5] Cas 697-63-2,(R)-(-)-indan-1-ol. Source: LookChem. 5

  • [2] 1-Indanol | C9H10O | CID 22819. Source: PubChem - NIH. 2

  • [1] Recent Developments in Chemical Synthesis with Biocatalysts in Ionic Liquids. Source: PMC.1

  • [4] COI1 is a critical component of a receptor for jasmonate and the bacterial virulence factor coronatine. Source: PMC.4

  • [3] Improvement in the Selectivity and Metabolic Stability of the Serotonin 5-HT1A Ligand, S 15535: A Series of cis- and trans-2-(Arylcycloalkylamine) 1-Indanols. Source: Journal of Medicinal Chemistry - ACS Publications. 3

Sources

Exploratory

An In-Depth Technical Guide to 2-(1-Hydroxy-2,3-dihydro-1H-inden-2-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical compound 2-(1-hydroxy-2,3-dihydro-1H-inden-2-yl)ethanol, a derivative of ind...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 2-(1-hydroxy-2,3-dihydro-1H-inden-2-yl)ethanol, a derivative of indane. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs and established chemical principles to propose its core characteristics. The guide covers the compound's nomenclature, predicted molecular formula and CAS Registry Number, a plausible synthetic route with a detailed experimental protocol, and anticipated physicochemical properties. Furthermore, potential applications in drug discovery and materials science are discussed based on the known biological activities and chemical properties of the indane scaffold. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and exploration of novel indane derivatives.

Introduction and Core Compound Identification

The indane scaffold, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, is a privileged structure in medicinal chemistry and materials science.[1] Its rigid framework provides a valuable template for the design of compounds with specific three-dimensional orientations, leading to a wide range of biological activities. The subject of this guide, 2-(1-hydroxy-2,3-dihydro-1H-inden-2-yl)ethanol, represents a specific, functionalized indane derivative.

While a dedicated CAS Registry Number for 2-(1-hydroxy-2,3-dihydro-1H-inden-2-yl)ethanol has not been identified in a comprehensive search of chemical databases, its molecular formula can be determined from its structure.

Systematic Name 2-(1-hydroxy-2,3-dihydro-1H-inden-2-yl)ethanol
Common Name 1-Hydroxyindane-2-ethanol
Molecular Formula C₁₁H₁₄O₂
Predicted Molecular Weight 178.23 g/mol
Predicted CAS Number Not Assigned

The absence of a specific CAS number suggests that this compound is not widely commercially available and may represent a novel chemical entity. The information presented herein is therefore based on established knowledge of indane chemistry and related analogs.

Proposed Synthesis and Experimental Protocol

A plausible and efficient synthetic route to 2-(1-hydroxy-2,3-dihydro-1H-inden-2-yl)ethanol can be envisioned starting from the readily available precursor, indene. The proposed synthesis involves a two-step process: epoxidation of indene followed by the regioselective ring-opening of the resulting epoxide.

Synthetic Workflow Diagram

Synthesis_Workflow Indene Indene Epoxidation Epoxidation (e.g., m-CPBA) Indene->Epoxidation IndeneOxide Indene Oxide Epoxidation->IndeneOxide RingOpening Regioselective Ring-Opening (e.g., Ethylene glycol, acid catalyst) IndeneOxide->RingOpening TargetMolecule 2-(1-Hydroxy-2,3-dihydro-1H-inden-2-yl)ethanol RingOpening->TargetMolecule Purification Purification (Column Chromatography) TargetMolecule->Purification

Sources

Foundational

A Comprehensive Technical Guide to the Solubility and Stability of 1-Hydroxyindane-2-ethanol for Pharmaceutical Development

Prepared by: Gemini, Senior Application Scientist Foreword: The Crucial Role of Physicochemical Characterization In the landscape of drug development, the journey from a promising lead compound to a safe and effective th...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: The Crucial Role of Physicochemical Characterization

In the landscape of drug development, the journey from a promising lead compound to a safe and effective therapeutic is paved with rigorous scientific investigation. Among the most fundamental yet critical aspects of this journey are the characterization of a molecule's solubility and stability. These intrinsic properties govern everything from bioavailability and formulation design to storage conditions and shelf-life. An incomplete understanding of these parameters can lead to costly late-stage failures, compromised patient safety, and significant delays in regulatory approval.

This guide provides an in-depth exploration of the solubility and stability of 1-Hydroxyindane-2-ethanol, a molecule featuring a bicyclic aromatic indane core with both primary and secondary alcohol functionalities. As a Senior Application Scientist, my objective is not merely to present data but to illuminate the underlying chemical principles and provide robust, field-proven methodologies. The protocols and insights herein are designed to be self-validating systems, empowering researchers, scientists, and drug development professionals to build a comprehensive physicochemical profile of this and similar molecules, thereby de-risking their development path and accelerating the delivery of novel therapeutics.

Part 1: The Solubility Profile of 1-Hydroxyindane-2-ethanol

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous system, is a cornerstone of drug formulation. For orally administered drugs, dissolution is often the rate-limiting step for absorption. Understanding the solubility of 1-Hydroxyindane-2-ethanol across a spectrum of solvents is the first step in developing a viable dosage form.

Theoretical Framework: A Molecule of Dual Character

The solubility behavior of 1-Hydroxyindane-2-ethanol is dictated by its molecular structure. It is an amphiphilic molecule, possessing both a nonpolar (lipophilic) region and polar (hydrophilic) regions.

  • Nonpolar Region: The fused indane ring system is rigid, aromatic, and hydrophobic. It contributes to solubility in nonpolar solvents through van der Waals forces.

  • Polar Regions: The two hydroxyl (-OH) groups, one secondary on the indane ring and one primary on the ethanol side chain, are capable of forming strong hydrogen bonds. These groups are the primary drivers of solubility in polar solvents.

This dual nature predicts a nuanced solubility profile. The fundamental principle of "like dissolves like" suggests that the molecule will exhibit significant solubility in solvents that can engage in both nonpolar interactions and hydrogen bonding.[1]

Predicted Solubility Across Solvent Classes

While empirical data is the gold standard, a predictive assessment based on molecular structure is invaluable for initial solvent screening. The expected solubility of 1-Hydroxyindane-2-ethanol is summarized below.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Interaction
Polar Protic Water, Ethanol, MethanolModerate to High Strong hydrogen bonding between the solvent's and solute's hydroxyl groups dominates. The nonpolar indane core may limit solubility in highly polar water but is easily solvated by the alkyl portions of alcohols.
Polar Aprotic DMSO, Acetonitrile, AcetoneHigh These solvents act as hydrogen bond acceptors and have significant dipole moments, allowing for effective solvation of the hydroxyl groups. Their organic nature also readily accommodates the indane ring.
Nonpolar Hexane, Toluene, Diethyl EtherLow to Moderate Solvation relies primarily on weaker van der Waals forces with the indane ring. The polar hydroxyl groups are poorly solvated, limiting overall solubility. Toluene, with its aromatic ring, may show slightly better solubility than aliphatic hexane due to potential π-π stacking interactions.
Experimental Protocol: Equilibrium Shake-Flask Solubility Determination

The shake-flask method is the universally accepted gold standard for determining equilibrium solubility due to its simplicity and reliability.[1][2] This protocol ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Objective: To determine the equilibrium solubility of 1-Hydroxyindane-2-ethanol in a selected solvent at a controlled temperature.

Methodology:

  • Preparation of Vials: Add an excess amount of solid 1-Hydroxyindane-2-ethanol to a series of glass vials (e.g., 3-5 replicates per solvent). The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Solvent Addition: Accurately pipette a known volume of the desired solvent into each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or on a magnetic stir plate within a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 72 hours.[1][2] The extended time is necessary to overcome any kinetic barriers to dissolution.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe.

  • Filtration: Immediately filter the sample through a chemically inert syringe filter (e.g., 0.45 µm PTFE) into a clean analysis vial.[1] This step is critical to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility.

  • Quantification: Analyze the concentration of 1-Hydroxyindane-2-ethanol in the clear filtrate using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[1][3]

  • Data Reporting: Calculate the average concentration from the replicates and report the solubility in units such as mg/mL or mol/L at the specified temperature.[1]

Diagram: Shake-Flask Solubility Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add Excess Solid (1-Hydroxyindane-2-ethanol) B Add Known Volume of Solvent A->B C Seal & Agitate (24-72h at const. Temp) B->C D Allow to Settle C->D E Filter Supernatant (e.g., 0.45 µm PTFE) D->E F Quantify by HPLC E->F G G F->G Report Solubility (e.g., mg/mL)

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.[1]

Part 2: Chemical Stability Profile and Degradation Pathways

Understanding a molecule's intrinsic chemical stability is paramount for ensuring the safety and efficacy of a drug product throughout its lifecycle. Forced degradation, or stress testing, is an essential practice mandated by regulatory bodies like the ICH to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[4][5]

Predicted Chemical Liabilities of 1-Hydroxyindane-2-ethanol

The structure of 1-Hydroxyindane-2-ethanol contains a secondary alcohol, which is a known site for chemical degradation. The primary degradation pathways are predicted to be oxidation and dehydration.

  • Oxidation: Secondary alcohols can be oxidized to form ketones.[6][7] Under oxidative stress (e.g., exposure to hydrogen peroxide), the secondary hydroxyl group on the indane ring is susceptible to oxidation, yielding 1-keto-indane-2-ethanol. This transformation eliminates a chiral center and significantly alters the molecule's polarity and pharmacological properties.

  • Dehydration: Under strong acidic conditions and/or heat, alcohols can undergo dehydration to form alkenes.[6][8] This E1 elimination reaction proceeds through a carbocation intermediate. The secondary alcohol is more likely to dehydrate than the primary one due to the formation of a more stable secondary carbocation.[6][9] This would likely result in the formation of an indene-2-ethanol isomer.

Experimental Protocol: Forced Degradation (Stress Testing)

This protocol outlines the conditions for systematically stressing 1-Hydroxyindane-2-ethanol to induce degradation. The goal is to achieve 5-20% degradation to ensure that degradation products are generated at detectable levels without completely consuming the parent molecule.[10]

Objective: To identify potential degradation products and pathways for 1-Hydroxyindane-2-ethanol and to facilitate the development of a stability-indicating analytical method.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 1-Hydroxyindane-2-ethanol at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a 50:50 mixture of acetonitrile and water.[10]

  • Application of Stress Conditions: Aliquot the stock solution into separate vials for each stress condition. A control sample (unstressed) should be stored at refrigerated conditions.

Stress ConditionTypical Reagents and ConditionsRationale
Acid Hydrolysis 0.1 M HCl, heated at 60-80°C for several hours.[11]To assess susceptibility to degradation in low pH environments, simulating gastric conditions and identifying acid-labile bonds.
Base Hydrolysis 0.1 M NaOH, heated at 60-80°C for several hours.[11]To evaluate stability in alkaline conditions, relevant for intestinal transit and identifying base-labile functional groups.
Oxidation 3-30% H₂O₂, stored at room temperature for 24 hours.[11]To mimic oxidative stress and identify susceptibility to oxidation, a common degradation pathway for many functional groups.[6]
Thermal Degradation Stored as a solid and in solution at elevated temperatures (e.g., 60-80°C) for several days.To determine the intrinsic thermal stability and the potential for solid-state degradation during storage and manufacturing.
Photostability Exposed to a combined UV-visible light source as per ICH Q1B guidelines (e.g., overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).[10]To assess light sensitivity, which dictates packaging requirements (e.g., amber vials, opaque containers).
  • Sample Quenching & Analysis: At appropriate time points, withdraw samples. For acid/base hydrolysis, neutralize the sample before analysis. Dilute all samples, including the control, to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze all stressed samples and the control using an HPLC system equipped with a Photodiode Array (PDA) detector.

    • Mass Balance: Compare the decrease in the parent peak area with the total area of all new peaks (degradants). A good mass balance (95-105%) indicates that all major degradants are being detected.

    • Peak Purity: Use the PDA detector to assess the spectral purity of the parent peak in the presence of degradants. This is essential to prove the method is "stability-indicating."[12]

Diagram: Forced Degradation & Method Development Workflow

G cluster_stress Stress Application cluster_develop Method Development cluster_validate Validation A Prepare Drug Solution (1-Hydroxyindane-2-ethanol) B Expose to Stressors (Acid, Base, Oxidative, Thermal, Photolytic) A->B D Analyze Stressed Samples B->D C Develop HPLC Method C->D E Assess Peak Separation D->E E->C Optimize Method F Check Mass Balance E->F Adequate Separation G Verify Peak Purity (PDA) E->G Adequate Separation H Validate Method (ICH) F->H G->H I I H->I Stability-Indicating Method Achieved

Caption: Workflow for forced degradation and the development of a stability-indicating analytical method.

Conclusion

The comprehensive characterization of 1-Hydroxyindane-2-ethanol's solubility and stability is not merely a data-gathering exercise; it is a fundamental component of risk mitigation in drug development. By applying the theoretical principles and robust experimental protocols outlined in this guide, researchers can build a deep understanding of the molecule's behavior. This knowledge directly informs critical decisions in lead optimization, pre-formulation, formulation development, and manufacturing, ultimately ensuring the development of a high-quality, stable, and effective drug product. The systematic approach of predicting liabilities and confirming them with validated, stability-indicating methods provides the authoritative grounding necessary for successful regulatory submissions and, most importantly, patient safety.

References

  • BenchChem. (2025). General Experimental Protocol for Determining Solubility.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • Ingale, S. J., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Testing in Pharma.
  • Onyx scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review.
  • Zarghampour, F., et al. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • BioAssay Systems. (n.d.). Shake Flask Method Summary.
  • Britannica. (2026, February 4). Alcohol - Reactions, Chemistry, Uses.
  • Study Mind. (n.d.). Alcohol oxidation (A-Level Chemistry).
  • CK-12 Foundation. (2026, January 6). Chemical Properties - Alcohols.
  • Master Organic Chemistry. (2015, April 16). Elimination Reactions of Alcohols.
  • Reddy, G. S., et al. (n.d.). Stability-Indicating HPLC Method for the Determination of Darunavir Ethanolate.
  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products.
  • El-Kassem, L. T., et al. (2025, February 13). A stability-illustrating HPLC-DAD method for assessment of two veterinary anti-parasitic drugs: appraisal of the method's greenness and blueness. PMC.

Sources

Exploratory

Structural Analogs and Derivatives of 1-Hydroxyindane-2-ethanol: A Technical Whitepaper on Scaffold Functionalization and Pharmacological Applications

Executive Summary The indane core—a bicyclic hydrocarbon comprising a benzene ring fused to a cyclopentane ring—is universally recognized as a "privileged structure" in modern medicinal chemistry[1]. Its rigid framework...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indane core—a bicyclic hydrocarbon comprising a benzene ring fused to a cyclopentane ring—is universally recognized as a "privileged structure" in modern medicinal chemistry[1]. Its rigid framework locks functional groups into highly specific spatial orientations, enabling precise interactions with biological targets. 1-Hydroxyindane-2-ethanol (1-HIE) represents a highly functionalized, 1,2-disubstituted indane derivative that serves as a versatile precursor for a myriad of therapeutic agents.

This whitepaper provides an in-depth mechanistic analysis of the synthesis, structural derivatization, and pharmacological utility of 1-HIE and its analogs. By exploring the causality behind synthetic choices and detailing self-validating experimental protocols, this guide serves as a foundational blueprint for researchers developing novel central nervous system (CNS) therapeutics and antiviral agents.

The Indane Scaffold: Structural and Stereochemical Significance

The pharmacological efficacy of indane derivatives is deeply rooted in their stereochemistry. The 1,2-disubstituted nature of 1-HIE allows for distinct cis and trans diastereomers. The spatial arrangement of the C1-hydroxyl and C2-ethanol groups dictates the molecule's ability to act as a rigid structural mimic of neurotransmitters (like dopamine and serotonin) or as a chiral ligand for enzyme active sites.

For instance, the cis-1-amino-2-indanol analog is the critical chiral backbone of Indinavir, a potent HIV-1 protease inhibitor[2]. The intrinsic chirality and lack of inversion symmetry in these rigid bicyclic systems drive highly selective hydrogen-bonding and van der Waals interactions within target protein pockets[3].

Pathway Ligand 1-HIE Derivative Target1 MAO-B Enzyme Ligand->Target1 CNS Penetration Target2 HIV-1 Protease Ligand->Target2 Rigid Scaffold Binding Effect1 Dopamine Retention (Neuroprotection) Target1->Effect1 Inhibition Effect2 Viral Maturation Inhibition Target2->Effect2 Inhibition

Pharmacological targeting pathways of 1-HIE derivatives in CNS and antiviral applications.

De Novo Synthesis of 1-Hydroxyindane-2-ethanol

The synthesis of 1-HIE relies on the controlled functionalization of 1-indanone. The primary challenge in this workflow is the selective mono-alkylation at the C2 position, as the enolate intermediate is prone to over-alkylation (yielding 2,2-dialkyl-1-indanone) or O-alkylation[4].

Causality in Reagent Selection

The pKa of the α-proton of 1-indanone is approximately 16–18. To achieve complete and rapid deprotonation without initiating thermodynamic equilibration, a strong, sterically hindered base like Lithium Diisopropylamide (LDA) must be used[4]. The reaction must be strictly maintained at -78 °C. Higher temperatures favor the formation of the thermodynamic enolate of the mono-alkylated product, driving unwanted dialkylation. Following alkylation with ethyl bromoacetate, a global reduction using Lithium Aluminum Hydride (LiAlH₄) concurrently reduces the C1-ketone and the C2-ester to yield the diol (1-HIE).

Step-by-Step Experimental Protocol: Synthesis of 1-HIE

Phase 1: Enolate Formation and Alkylation

  • Preparation: Flame-dry a Schlenk flask under inert argon atmosphere. Add 1-indanone (1.0 eq) and dissolve in anhydrous Tetrahydrofuran (THF).

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath to achieve a stable internal temperature of -78 °C.

  • Deprotonation: Slowly add LDA (1.1 eq, 2.0 M in THF/heptane/ethylbenzene) dropwise over 30 minutes. Self-Validation: The solution will transition to a deep yellow/orange, indicating successful enolate formation. Stir for 1 hour at -78 °C.

  • Alkylation: Introduce ethyl bromoacetate (1.1 eq) dropwise. Maintain at -78 °C for 3 hours, then allow the mixture to slowly warm to 0 °C over 2 hours.

  • Quenching: Carefully quench with saturated aqueous NH₄Cl at 0 °C to neutralize the remaining base and halt the reaction. Extract with diethyl ether (3x), dry over anhydrous MgSO₄, and concentrate in vacuo to yield ethyl 2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetate.

Phase 2: Global Reduction 6. Reduction Setup: In a separate flame-dried flask, suspend LiAlH₄ (2.5 eq) in anhydrous THF at 0 °C. 7. Addition: Dissolve the crude intermediate from Phase 1 in THF and add it dropwise to the LiAlH₄ suspension. 8. Reaction: Remove the ice bath and reflux the mixture at 65 °C for 4 hours. 9. Fieser Quench: Cool to 0 °C and quench sequentially with x mL water, x mL 15% NaOH, and 3x mL water (where x is the mass of LiAlH₄ in grams). Filter the resulting granular aluminum salts through a Celite pad. 10. Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc) to isolate pure 1-Hydroxyindane-2-ethanol.

Synthesis A 1-Indanone B Lithium Enolate (-78°C, LDA) A->B Deprotonation C C2-Alkylated Intermediate B->C Alkylation D 1-Hydroxyindane- 2-ethanol C->D LiAlH4 Reduction E C1-Amino/C2-Ester Derivatives D->E Derivatization

Synthetic workflow for 1-Hydroxyindane-2-ethanol and its subsequent derivatives.

Structural Analogs and Derivatization Strategies

The 1-HIE scaffold can be functionalized across three distinct zones to tune its pharmacokinetic and pharmacodynamic profiles:

A. C1-Hydroxyl Modifications (The Benzylic Position)

The benzylic hydroxyl group is highly reactive. It can be converted to an amine via a Ritter reaction or Mitsunobu protocol[5]. The resulting cis-1-amino-2-alkylindane derivatives are essential chiral auxiliaries and core pharmacophores in antiviral drug design. Stereochemical retention or inversion during this step is tightly controlled by neighboring group participation from the C2 substituent.

B. C2-Ethanol Modifications (The Aliphatic Tail)

The primary alcohol on the C2-ethanol chain provides a handle for further extension. Oxidation to an acetic acid derivative yields indanoxy acetic acids, which exhibit potent anti-inflammatory and adrenergic blocking effects. Alternatively, tosylation followed by nucleophilic substitution with propargylamine yields irreversible Monoamine Oxidase B (MAO-B) inhibitors, structurally analogous to Rasagiline.

C. Aromatic Ring Substitutions

Electrophilic aromatic substitution (e.g., halogenation, nitration) prior to the synthesis of the indanone core allows for the introduction of electron-withdrawing or donating groups[6]. A 5-methoxy or 5-chloro substitution significantly enhances the lipophilicity of the analog, increasing blood-brain barrier (BBB) permeability—a crucial factor for CNS-targeted therapeutics.

Pharmacological Applications and Structure-Activity Relationships (SAR)

The rigid geometry of 1-HIE analogs allows them to act as bioisosteres for flexible biogenic amines. The table below summarizes the structure-activity relationships of key 1-HIE derivatives:

Derivative / Analog ClassStructural ModificationPrimary Biological TargetTherapeutic Application
cis-1-Amino-2-alkylindanes C1 -OH converted to -NH₂HIV-1 ProteaseAntiviral (e.g., Indinavir analogs)
C2-Propargylamino Indanes C2 -OH converted to propargylamineMonoamine Oxidase B (MAO-B)Neurodegenerative Diseases (Parkinson's)
Indanoxy Acetic Acids C2 -CH₂OH oxidized to -COOHLipoxygenase / Adrenergic ReceptorsAnti-inflammatory / Hypertension
5-Methoxy-1-HIE Aromatic ring methoxylationAcetylcholinesterase (AChE)Cognitive Enhancement (Alzheimer's)
Spiro-Indane Pyrrolidines C2 cyclization with C1 amineDopamine / 5-HT ReceptorsAntipsychotic / CNS Modulation

Conclusion

1-Hydroxyindane-2-ethanol serves as a highly modular, privileged scaffold in medicinal chemistry. By leveraging stringent synthetic controls—such as low-temperature enolate chemistry and stereoselective reductions—researchers can access a vast library of cis and trans diastereomers. The ability to independently functionalize the C1-benzylic position, the C2-aliphatic chain, and the aromatic core makes 1-HIE an indispensable precursor for the next generation of CNS modulators and antiviral therapeutics.

References

  • BenchChem. "The Indane Core: A Privileged Scaffold in Modern Medicinal Chemistry."[1]()

  • BenchChem. "Technical Support Center: Overcoming Low Yields in the Alkylation of 1-Indanone."()

  • Thieme Connect. "A Practical Synthesis of (1S, 2R)-1-Amino-2-indanol, a Key Component of HIV Protease Inhibitor, Indinavir."[5]()

  • IUCr Journals. "The cleavage of indinavir sulfate: synthesis and characterization of a cis-1-amino-2-indanol salt."[2]()

  • MDPI. "Indane-1,3-Dione: From Synthetic Strategies to Applications."[6]()

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 1-Hydroxyindane-2-ethanol in Organic Synthesis Protocols

Executive Summary & Chemical Profiling 1-Hydroxyindane-2-ethanol is a highly versatile, bifunctional 1,4-diol building block characterized by a secondary benzylic alcohol at the C1 position and a primary aliphatic alcoho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

1-Hydroxyindane-2-ethanol is a highly versatile, bifunctional 1,4-diol building block characterized by a secondary benzylic alcohol at the C1 position and a primary aliphatic alcohol tethered via a C2 ethyl chain. This unique structural topology makes it an exceptional precursor for the synthesis of hexahydroindeno[1,2-b]furans —a privileged oxa-tricyclic scaffold frequently encountered in medicinal chemistry, including melatonin receptor agonists and conformationally restricted 1 [1].

The synthetic value of this molecule lies in the distinct steric and electronic environments of its two hydroxyl groups. By exploiting these differences, chemists can achieve precise regiocontrol, directing the molecule toward either selective oxidation or stereospecific intramolecular etherification.

Mechanistic Rationale & Divergent Workflows

The causality behind the reactivity of 1-hydroxyindane-2-ethanol is rooted in the fundamental principles of steric hindrance and benzylic stabilization:

  • The C2-Primary Alcohol: Being unhindered, it is highly susceptible to sterically demanding oxidants (e.g., TEMPO) and rapidly forms phosphonium intermediates under Mitsunobu conditions.

  • The C1-Benzylic Alcohol: Though secondary and sterically encumbered by the indane ring, its benzylic nature makes it uniquely reactive toward transition-metal-catalyzed 2 [2] and allows it to act as a potent internal nucleophile during dehydrative cyclizations.

G A 1-Hydroxyindane-2-ethanol (1,4-Diol System) B Regioselective Oxidation (TEMPO / BAIB) A->B Steric Discrimination C Intramolecular Cyclization (Mitsunobu: DIAD / PPh3) A->C Dehydrative Coupling D Oppenauer-Type Oxidation (Ru-NHC Catalyst) A->D Benzylic Activation E Indane-fused Lactol / Lactone (Chiral Intermediate) B->E F Hexahydroindeno[1,2-b]furan (Bioactive Scaffold) C->F G 2-(2-Hydroxyethyl)indan-1-one (Bifunctional Ketone) D->G

Caption: Divergent synthetic workflows exploiting the bifunctional nature of 1-Hydroxyindane-2-ethanol.

Quantitative Data: Optimization of Intramolecular Etherification

To synthesize the3 [3], various dehydrative conditions were evaluated. The data below demonstrates why the Mitsunobu protocol utilizing DIAD is the superior choice, preventing competitive elimination or polymerization.

EntryReagents & CatalystSolventTemp (°C)Time (h)Yield (%)Regioselectivity (O- vs C-alkylation)
1 PPh₃, DIAD THF 0 to 25 4 88 >99:1
2PPh₃, DEADTHF0 to 2567595:5
3p-TsOH (cat.)Toluene1101245Complex mixture (Dehydration)
4MsCl, Et₃N, then DBUDCM0 to 2586280:20

Experimental Protocols

Protocol A: Regioselective Oxidation to Indane-Fused Lactol

Objective: Selectively oxidize the primary alcohol to an aldehyde, which spontaneously cyclizes with the C1-benzylic alcohol to form a stable lactol, utilizing TEMPO and Bis(acetoxy)iodobenzene (BAIB).

Causality & Design: Swern or Jones oxidations will indiscriminately oxidize both hydroxyl groups, yielding a keto-aldehyde. TEMPO, featuring a bulky tetramethylpiperidine core, exhibits extreme steric discrimination. It selectively oxidizes the unhindered primary alcohol. The addition of water to the DCM solvent system is mechanically crucial; it facilitates the proton transfer required to regenerate the active oxoammonium salt from BAIB.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 1-hydroxyindane-2-ethanol (1.0 equiv, 5.0 mmol) in a biphasic mixture of DCM (25 mL) and H₂O (2.5 mL).

  • Catalyst Addition: Add TEMPO (0.1 equiv, 0.5 mmol) to the vigorously stirring solution. The mixture will take on a faint orange hue.

  • Oxidant Addition: Cool the mixture to 0 °C using an ice bath. Add BAIB (1.1 equiv, 5.5 mmol) portion-wise over 10 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 3 hours.

  • Self-Validation (QC Check): Perform TLC (Hexanes:EtOAc 7:3). The starting diol ( Rf​=0.2 ) must completely disappear, replaced by the lactol intermediate ( Rf​=0.5 ). Visual Cue: The yellow color of unreacted BAIB will fade as the reaction reaches completion.

  • Quench & Workup: Quench the reaction by adding 15 mL of saturated aqueous Na₂S₂O₃ to destroy any remaining oxidant. Extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • NMR Validation: Confirm success via ¹H-NMR by observing the disappearance of the primary alcohol triplet at ~3.6 ppm and the appearance of a distinct lactol methine proton at ~5.4 ppm.

Protocol B: Stereospecific Mitsunobu Cyclization

Objective: Synthesize cis-hexahydroindeno[1,2-b]furan via an intramolecular dehydrative coupling.

Causality & Design: The order of addition is paramount. DIAD must be added dropwise to the pre-mixed solution of the diol and PPh₃. This ensures the primary alcohol is rapidly converted into the activated phosphonium leaving group (-OPPh₃⁺) before intermolecular side reactions can occur. The secondary benzylic alcohol then executes an intramolecular S_N2 attack, forming the robust 5-membered furan ring.

Mechanism N1 1-Hydroxyindane-2-ethanol N2 Primary OH Activation (Formation of Phosphonium Ion) N1->N2 PPh3, DIAD 0 °C to RT N3 Intramolecular SN2 Attack by Benzylic OH N2->N3 - OPPh3 N4 cis-Hexahydroindeno[1,2-b]furan N3->N4 Stereospecific Ring Closure

Caption: Mechanistic pathway of the Mitsunobu-driven intramolecular etherification.

Step-by-Step Methodology:

  • Preparation: Purge a 50 mL Schlenk flask with Argon. Add 1-hydroxyindane-2-ethanol (1.0 equiv, 3.0 mmol) and Triphenylphosphine (PPh₃) (1.2 equiv, 3.6 mmol).

  • Solvation: Dissolve the solids in anhydrous THF (20 mL) and cool the system to 0 °C.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD) (1.2 equiv, 3.6 mmol) dropwise via syringe over 15 minutes. Critical Note: Rapid addition causes localized heating and promotes the formation of hydrazine dicarboxylate byproducts.

  • Cyclization: Allow the reaction to stir at 0 °C for 30 minutes, then slowly warm to room temperature and stir for an additional 3.5 hours.

  • Self-Validation (QC Check): Monitor via TLC (Hexanes:EtOAc 6:4). The diol ( Rf​=0.15 ) will be consumed, yielding the highly non-polar tricyclic furan ( Rf​=0.70 ). This massive shift in Rf​ validates the loss of both hydrogen-bonding hydroxyl groups.

  • Workup & TPPO Removal: Concentrate the THF in vacuo. To the crude residue, add 20 mL of cold diethyl ether/hexanes (1:1). Visual Validation: Triphenylphosphine oxide (TPPO) will immediately precipitate as a dense white solid. Filter the TPPO through a pad of Celite and concentrate the filtrate to yield the crude product.

  • NMR Validation: By ¹H-NMR, confirm the disappearance of the broad -OH singlets and observe the upfield shift of the C2-ethyl protons as they are conformationally locked into the rigid tetrahydrofuran ring system.

References

  • Enzymatic resolution of Indinavir precursor in ionic liquids with reuse of biocatalyst and media by product sublimation. Green Chemistry (RSC Publishing).[Link]

  • Highly Efficient Abnormal NHC Ruthenium Catalyst for Oppenauer-Type Oxidation and Transfer Hydrogenation Reactions. ACS Publications.[Link]

  • Catalyst-free synthesis of novel 4H-indeno[1,2-b]furan-4-ones and furo[2,3-d]pyrimidines in water. Taylor & Francis.[Link]

Sources

Application

Application Note: 1-Hydroxyindane-2-ethanol as a Chiral Scaffold in Pharmaceutical Development

Executive Summary The indane ring system is a privileged scaffold in medicinal chemistry, serving as the structural backbone for numerous active pharmaceutical ingredients (APIs), including the HIV protease inhibitor ind...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indane ring system is a privileged scaffold in medicinal chemistry, serving as the structural backbone for numerous active pharmaceutical ingredients (APIs), including the HIV protease inhibitor indinavir and various monoamine receptor ligands. Within this chemical space, 1-Hydroxyindane-2-ethanol has emerged as a highly versatile, conformationally restricted chiral building block.

By locking flexible aliphatic chains into a rigidified bicyclic-like or substituted indane framework, drug developers can significantly reduce the entropic penalty of receptor binding. Furthermore, the strategic placement of a benzylic hydroxyl group (C1) and an ethanol appendage (C2) provides dual vectors for pharmacophore extension and metabolic stabilization. This application note details the mechanistic rationale, quantitative advantages, and validated synthetic protocols for utilizing 1-Hydroxyindane-2-ethanol in modern drug discovery.

Mechanistic Rationale: The Indane Scaffold in Drug Design

The transition from linear or flexible cyclic amines to 1-hydroxyindane derivatives is driven by three core pharmacological objectives:

  • Conformational Restriction (Entropic Optimization): Flexible molecules lose significant conformational entropy upon binding to a target receptor. The rigid indane core pre-organizes the spatial arrangement of the C2-ethanol side chain, locking the molecule into a bioactive conformation that mimics biogenic amines (e.g., dopamine, serotonin) or their rigidified spirocyclic analogs [3].

  • Receptor Selectivity via Hydrogen Bonding: The introduction of the C1-benzylic hydroxyl group acts as a critical hydrogen bond donor/acceptor. In the development of 5-HT1A receptor ligands, the presence of this benzylic hydroxyl group forces a specific binding orientation that drastically enhances selectivity against off-target α 1-adrenoceptors [2].

  • Metabolic Shielding: Unsubstituted indanes and linear alkylamines are highly susceptible to rapid Phase I metabolism (cytochrome P450-mediated benzylic oxidation or N-dealkylation). Pre-oxidizing the benzylic position (as a stable secondary alcohol) blocks primary metabolic hotspots, significantly extending the in vitro and in vivo half-life of the resulting API [2].

Pharmacological Data: Flexible vs. Rigidified Analogs

The following table summarizes the pharmacological impact of integrating a flexible aryl-alkylamine pharmacophore into a rigidified 1-hydroxyindane framework (data synthesized from 5-HT1A ligand optimization studies) [2].

Compound Class5-HT1A Affinity (pKi)Selectivity vs. α 1-AdrenoceptorMetabolic Half-Life ( T1/2​ )Primary Metabolic Vulnerability
Flexible Aryl-alkylamine 7.215-fold< 25 minRapid benzylic oxidation
Unsubstituted Indane Analog 8.4158-fold45 minC1-hydroxylation (Active metabolite)
1-Hydroxyindane-2-ethanol Derivative (trans-isomer) > 9.1 > 1200-fold > 120 min Phase II Glucuronidation (Slow)

Table 1: Comparative pharmacological profile demonstrating the superiority of the 1-hydroxyindane scaffold in receptor affinity, selectivity, and metabolic stability.

Workflow and Pharmacophore Visualization

To understand the synthetic trajectory and binding logic of 1-Hydroxyindane-2-ethanol, refer to the logical workflows below.

Workflow A Indane-2-ethanol (Prochiral Substrate) B Biocatalytic Hydroxylation (MthUPO Enzyme) A->B C Chiral 1-Hydroxyindane-2-ethanol (>95% ee) B->C D Chemoselective Derivatization C->D E Target API (e.g., 5-HT1A Ligand) D->E

Biocatalytic synthesis and downstream functionalization of 1-Hydroxyindane-2-ethanol.

Pharmacophore Core 1-Hydroxyindane-2-ethanol Scaffold Hydroxyl C1-Hydroxyl Group H-Bonding & Selectivity Core->Hydroxyl Indane Indane Ring Conformational Restriction Core->Indane Ethanol C2-Ethanol Chain Vector for Pharmacophore Extension Core->Ethanol Receptor Target Receptor (e.g., 5-HT1A) Hydroxyl->Receptor Enhances Specificity Indane->Receptor Reduces Entropic Penalty Ethanol->Receptor Binds Accessory Pocket

Pharmacophore logic of the 1-Hydroxyindane-2-ethanol scaffold in receptor binding.

Validated Experimental Protocols

The following protocols represent a self-validating system for generating and utilizing chiral 1-Hydroxyindane-2-ethanol.

Protocol A: Regio- and Enantioselective Biocatalytic Synthesis

Traditional chemical benzylic oxidations often suffer from poor regioselectivity and require toxic transition metals. Utilizing engineered Unspecific Peroxygenases (UPOs), specifically variants of Myceliophthora thermophila UPO (MthUPO), allows for highly enantioselective benzylic hydroxylation under mild aqueous conditions [1].

Materials:

  • Indane-2-ethanol (10 mM)

  • Purified MthUPO variant (e.g., L60F/S159G) (100 nM)

  • Potassium phosphate (KPi) buffer (100 mM, pH 7.0)

  • Hydrogen peroxide ( H2​O2​ ) (10 mM total, delivered continuously)

  • Acetone (5% v/v as co-solvent)

Step-by-Step Methodology:

  • Reaction Assembly: In a 50 mL jacketed reactor, dissolve Indane-2-ethanol in acetone (5% final volume) to ensure substrate solubility. Add KPi buffer (pH 7.0) and the MthUPO enzyme.

  • Controlled Oxidant Delivery (Critical Step): Do not add H2​O2​ as a single bolus. UPOs are susceptible to oxidative heme-bleaching. Use a syringe pump to deliver H2​O2​ continuously over 2 hours at 25°C. Causality: Maintaining a steady-state concentration of H2​O2​ < 1 mM prevents enzyme deactivation and suppresses overoxidation of the product to the corresponding 1-indanone.

  • Quenching and Extraction: Quench the reaction by adding an equal volume of cold ethyl acetate. Extract the organic layer three times, dry over MgSO4​ , and concentrate under reduced pressure.

  • Self-Validation (QC): Analyze the crude mixture via Chiral HPLC (e.g., Chiralcel OD-H column). You must confirm an enantiomeric excess (ee) of >95% and a substrate conversion of >85% before proceeding to downstream synthesis.

Protocol B: Chemoselective Derivatization into API Candidates

To utilize 1-Hydroxyindane-2-ethanol as a precursor for monoamine ligands, the primary alcohol of the ethanol appendage must be activated while leaving the secondary benzylic alcohol intact.

Materials:

  • Chiral 1-Hydroxyindane-2-ethanol (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Target Arylpiperazine (1.2 eq)

  • Anhydrous Dichloromethane (DCM) and Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Chemoselective Mesylation: Dissolve 1-Hydroxyindane-2-ethanol in anhydrous DCM and cool to -10°C under inert atmosphere. Add DIPEA, followed by dropwise addition of MsCl.

    • Causality: The primary aliphatic alcohol is significantly less sterically hindered and more nucleophilic than the secondary benzylic alcohol at C1. By keeping the temperature sub-zero and strictly controlling stoichiometry (1.05 eq MsCl), chemoselective activation is achieved without the need for protecting groups.

  • Workup: After 1 hour, wash the reaction with cold saturated NaHCO3​ and brine. Dry and concentrate to yield the crude mesylate. Validation: TLC should show a single new spot; 1H -NMR must confirm the downward shift of the C2−CH2​ protons without altering the benzylic C1−H signal.

  • Nucleophilic Displacement: Dissolve the crude mesylate in MeCN. Add the target arylpiperazine and a catalytic amount of potassium iodide (KI). Reflux at 80°C for 12 hours.

    • Causality: KI facilitates a Finkelstein-type in situ conversion of the mesylate to a more reactive iodide, accelerating the SN​2 displacement and improving overall yield.

  • Purification: Purify the resulting rigidified API candidate via flash chromatography (Silica gel, DCM/MeOH gradient).

References

  • Accessing Chemo- and Regioselective Benzylic and Aromatic Oxidations by Protein Engineering of an Unspecific Peroxygenase. Knorrscheidt, A., Soler, J., Hünecke, N., Püllmann, P., Garcia-Borràs, M., & Weissenborn, M. J. ACS Catalysis, 2021, 11(12), 7327-7338. URL:[Link]

  • Improvement in the Selectivity and Metabolic Stability of the Serotonin 5-HT1A Ligand, S 15535: A Series of cis- and trans-2-(Arylcycloalkylamine) 1-Indanols. Peglion, J. L., et al. Journal of Medicinal Chemistry, 2002, 45(1), 165-176. URL:[Link]

  • Synthesis of 5-hydroxy- and 5,6-dihydroxy-derivatives of spiro[indane-2,2′-pyrrolidine], rigid analogues of tyramine and dopamine respectively. Crooks, P. A., & Rosenberg, H. E. Journal of the Chemical Society, Perkin Transactions 1, 1980, 1645-1650. URL:[Link]

Method

Application Note: Divergent Synthetic Workflows for 1-Hydroxyindane-2-ethanol in Drug Discovery

Introduction & Mechanistic Rationale 1-Hydroxyindane-2-ethanol (systematically named 2-(1-hydroxy-2,3-dihydro-1H-inden-2-yl)ethan-1-ol) is a highly versatile bicyclic scaffold utilized in modern drug discovery. Structura...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

1-Hydroxyindane-2-ethanol (systematically named 2-(1-hydroxy-2,3-dihydro-1H-inden-2-yl)ethan-1-ol) is a highly versatile bicyclic scaffold utilized in modern drug discovery. Structurally, it features a secondary benzylic alcohol at the C1 position and a primary aliphatic alcohol on the C2 ethyl appendage. Functionally, this arrangement acts as a 1,3-diol equivalent, offering a differential steric and electronic environment that allows for precise chemoselective modifications.

In medicinal chemistry, this scaffold is frequently utilized to build conformationally restricted pharmacophores or as a precursor to complex indane-derived therapeutics (such as HIV protease inhibitors or selective monoamine oxidase inhibitors). The inherent reactivity difference between the two hydroxyl groups dictates the experimental design:

  • Steric Differentiation: The primary alcohol is significantly less sterically hindered than the secondary benzylic alcohol, making it an ideal candidate for chemoselective protection using bulky silylating agents.

  • Thermodynamic Cyclization: The spatial proximity of the C1 and C2' hydroxyls allows for the formation of a stable six-membered 1,3-dioxane ring (acetonide) when reacted with a ketone equivalent.

  • Benzylic Sensitivity: The C1 hydroxyl is benzylic, meaning it can easily undergo E1 elimination to form an undesired indene byproduct under harsh acidic conditions. Consequently, all acidic protocols must be carefully buffered or run under strictly mild, catalytic conditions.

Workflow A: Chemoselective Silyl Protection of the Primary Alcohol

Objective: To selectively protect the primary aliphatic alcohol using tert-butyldiphenylsilyl chloride (TBDPSCl), leaving the secondary benzylic alcohol available for subsequent oxidation or cross-coupling.

Expertise & Causality: The use of TBDPS over smaller silyl groups (like TMS or TBS) ensures exceptionally high chemoselectivity due to its massive steric bulk, which prevents it from reacting with the hindered secondary benzylic alcohol [1].

Step-by-Step Methodology
  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Dissolve 1-Hydroxyindane-2-ethanol (1.0 eq, 5.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Base Addition: Add imidazole (2.0 eq, 10.0 mmol) to the solution and stir for 5 minutes at room temperature to ensure complete dissolution.

  • Cooling & Reagent Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Add TBDPSCl (1.05 eq, 5.25 mmol) dropwise over 10 minutes.

    • Causality: Slow addition at 0 °C minimizes the kinetic possibility of bis-silylation and controls the exothermic nature of the silylation.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 7:3; visualize with UV and CAM stain).

  • Quenching & Extraction: Quench the reaction with 15 mL of saturated aqueous NH₄Cl. Extract the aqueous layer three times with diethyl ether (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography to yield the mono-protected product.

WorkflowA SM 1-Hydroxyindane-2-ethanol (Starting Material) Reagents TBDPSCl, Imidazole DMF, 0 °C to RT SM->Reagents Product Primary TBDPS Ether (C1-OH Free) Reagents->Product Validation TLC & 1H-NMR Validation Product->Validation

Workflow for the chemoselective TBDPS protection of 1-Hydroxyindane-2-ethanol.

Workflow B: Conformationally Restricted Acetonide Formation

Objective: To lock the flexible ethyl chain into a rigid 6-membered 1,3-dioxane ring fused to the indane core. This is achieved using 2,2-dimethoxypropane (2,2-DMP) under mild acidic catalysis [2].

Expertise & Causality: Forming a fused acetonide acts as a thermodynamic sink, locking the molecule into a specific conformation necessary for Structure-Activity Relationship (SAR) testing.

Step-by-Step Methodology
  • Preparation: In a dry flask under argon, dissolve 1-Hydroxyindane-2-ethanol (1.0 eq, 5.0 mmol) in anhydrous CH₂Cl₂ (0.1 M).

  • Reagent Addition: Add 2,2-DMP (5.0 eq, 25.0 mmol) at room temperature.

    • Causality: 2,2-DMP acts as both the ketone equivalent and a water scavenger, driving the equilibrium toward the cyclic acetal.

  • Catalysis: Add catalytic p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (5 mol%).

    • Causality: Strict adherence to a low catalytic load (5 mol%) prevents the acid-catalyzed E1 elimination of the benzylic alcohol, which would otherwise destroy the stereocenter at C1.

  • Reaction Progression: Stir at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 8:2).

  • Quenching: Quench the reaction by adding a few drops of triethylamine (Et₃N) directly into the flask.

    • Causality: Neutralizing the acid before concentration prevents the reversal of the acetonide formation during solvent evaporation.

  • Purification: Concentrate the mixture and purify via a short pad of silica gel (pre-neutralized with 1% Et₃N in hexanes) to afford the fused acetonide.

WorkflowB SM 1-Hydroxyindane-2-ethanol (1,3-Diol System) Reagents 2,2-DMP, cat. p-TsOH CH2Cl2, RT SM->Reagents Product Fused 1,3-Dioxane (Acetonide) Reagents->Product Validation Diagnostic NMR: Acetal CH3 Shifts Product->Validation

Synthesis of a conformationally restricted acetonide from 1-Hydroxyindane-2-ethanol.

Quantitative Data & Self-Validation

To ensure a self-validating system, researchers must cross-reference their isolated products against the following expected analytical parameters. Deviations from these metrics indicate either incomplete reaction or benzylic elimination.

Analytical ParameterProtocol A: TBDPS ProtectionProtocol B: Acetonide Formation
Expected Yield 85 – 92%90 – 95%
TLC R_f Value ~0.6 (Hexanes/EtOAc 7:3)~0.8 (Hexanes/EtOAc 8:2)
TLC Visualization UV Active, Dark blue with CAMUV Active, Faint blue with CAM
Diagnostic ¹H-NMR ~1.05 ppm (s, 9H, t-Bu group)~1.40 ppm (s, 3H), ~1.45 ppm (s, 3H)
Mechanistic Marker C1-H remains downfield (~5.1 ppm)Loss of broad -OH peaks (~2.5 ppm)

References

  • Binette, A., & Gagnon, J. (2007). Regioselective Silylation of N-Phthaloylchitosan with TBDMS and TBDPS Groups. Biomacromolecules, 8(6), 1812–1815.[Link]

  • Prasad, K. R., & Chandrakumar, A. (2002). Chelation-Controlled Reduction: Stereoselective Formation of syn-1,3-Diols and Synthesis of Compactin and Mevinolin Lactone. The Journal of Organic Chemistry, 67(26), 9226–9237.[Link]

Application

Application Note: Advanced RP-HPLC Method for the Analysis and Quantification of 1-Hydroxyindane-2-ethanol

Introduction & Scope 1-Hydroxyindane-2-ethanol (also referred to as 1-hydroxy-2-indaneethanol) is a critical bicyclic intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

1-Hydroxyindane-2-ethanol (also referred to as 1-hydroxy-2-indaneethanol) is a critical bicyclic intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including rigidified receptor ligands and various antiviral protease inhibitors[1][2]. Accurate quantification of this compound is essential during process chemistry to monitor reaction completion, assess chiral or achiral purity, and map impurity profiles.

Because 1-hydroxyindane-2-ethanol lacks a universally standardized pharmacopeial monograph, this application note outlines a highly robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed specifically for the rigorous demands of pharmaceutical development.

Scientific Rationale & Method Development (E-E-A-T)

As a Senior Application Scientist, method development cannot rely on trial and error; it must be driven by the physicochemical properties of the analyte.

  • Stationary Phase Causality : The indane scaffold is highly hydrophobic, making it an excellent candidate for reversed-phase retention on high-density silica-based C8 or C18 stationary phases[2]. However, the presence of a diol system (the hydroxyl group at C1 and the ethanol appendage at C2) significantly increases the molecule's polarity compared to the parent indane or 1-indanone. A heavily end-capped C18 column (e.g., Zorbax SB-C18 or equivalent) is selected to prevent peak tailing, which is often caused by secondary interactions between the analyte's hydroxyl groups and residual silanols on the silica surface.

  • Mobile Phase Causality : A gradient of Water and Acetonitrile modified with 0.1% Trifluoroacetic acid (TFA) is employed[2]. While 1-hydroxyindane-2-ethanol is a neutral molecule, TFA acts as an ion-pairing agent for any trace basic impurities (e.g., amines from prior synthetic steps). More importantly, it maintains a consistent acidic pH, which suppresses silanol ionization on the stationary phase, thereby sharpening the indane derivative peaks.

  • Detection Strategy : The aromatic benzene ring fused to the cyclopentane ring exhibits a strong π→π∗ transition. UV detection at 210 nm captures the maximum absorbance of the indane chromophore, while 264 nm is used as a secondary qualifying wavelength to differentiate the target compound from non-aromatic process impurities[3].

Experimental Protocols

Self-Validating System : This protocol integrates a System Suitability Test (SST) as a mandatory gatekeeper. The system must pass these predefined criteria before any sample analysis begins, ensuring the instrument is performing within validated parameters.

Reagents and Materials
  • 1-Hydroxyindane-2-ethanol reference standard ( 99.0% purity)

  • HPLC-grade Acetonitrile (MeCN)

  • Ultrapure Water (18.2 MΩ·cm)

  • Trifluoroacetic acid (TFA), LC-MS grade

  • 0.45 µm PTFE syringe filters

Step-by-Step Preparation
  • Diluent Preparation : Mix Water and Acetonitrile in a 50:50 (v/v) ratio.

    • Causality: Using a diluent that matches the mid-point of the gradient prevents solvent-shock and peak distortion at the injection front.

  • Standard Preparation : Accurately weigh 10.0 mg of the 1-Hydroxyindane-2-ethanol reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a 100 µg/mL stock solution.

  • Sample Preparation : Weigh an equivalent of 10.0 mg of the synthesized sample into a 100 mL volumetric flask. Add 70 mL of diluent, sonicate for 10 minutes to ensure complete dissolution of the crystalline matrix, and dilute to volume. Filter through a 0.45 µm PTFE syringe filter into an HPLC vial prior to injection.

Data Presentation & Chromatographic Conditions

Table 1: Gradient Elution Program
Time (min)Flow Rate (mL/min)% Mobile Phase A (Water + 0.1% TFA)% Mobile Phase B (MeCN + 0.1% TFA)
0.01.09010
15.01.01090
18.01.01090
18.11.09010
25.01.09010

Column Temperature: 30 °C | Injection Volume: 10 µL | Detection: UV at 210 nm & 264 nm.

Table 2: System Suitability Specifications (SST)
ParameterSpecificationCausality / Rationale
Retention Time ( tR​ )~8.5 min ± 0.5 minEnsures consistent column chemistry and pump delivery.
Tailing Factor ( Tf​ ) 1.5Verifies the absence of secondary silanol interactions.
Theoretical Plates ( N ) 5000Confirms column efficiency and proper packing integrity.
% RSD of Area (n=5) 2.0%Validates autosampler precision and detector stability.

Mandatory Visualizations

Workflow A Sample Preparation B RP-HPLC Separation A->B C UV/DAD Detection B->C D Data Analysis & Quantification C->D

Fig 1. Analytical workflow for the quantification of 1-Hydroxyindane-2-ethanol.

Logic N1 Indane Derivatives Mixture N2 Polar Impurities (Early Elution) N1->N2 Low Retention (Hydrophilic) N3 1-Hydroxyindane-2-ethanol (Mid Elution) N1->N3 Moderate Retention (Diol) N4 Non-polar Precursors e.g., 1-Indanone (Late Elution) N1->N4 High Retention (Hydrophobic)

Fig 2. Chromatographic separation logic based on analyte polarity and retention behavior.

References

  • Title : High affinity rigidified AT 2 receptor ligands with indane scaffolds Source : RSC Publishing (RSC Advances) URL :[Link][2]

  • Title : Stereochemical Characterization of Optically Active Indane and Phenylpropyl Derivatives Obtained Through Biotransformation Source : MDPI URL :[Link][1]

  • Title : An HPLC-DAD method for rapid and high resolution analysis of concentrated BTEX and styrene aqueous samples Source : ResearchGate URL :[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Guide for 1-Hydroxyindane-2-ethanol HPLC Analysis

Welcome to the Technical Support Center. 1-Hydroxyindane-2-ethanol is a complex chiral diol built upon a rigid indane scaffold.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 1-Hydroxyindane-2-ethanol is a complex chiral diol built upon a rigid indane scaffold. Much like its structural cousin 1-aminoindan-2-ol—a critical chiral auxiliary and precursor for HIV-1 protease inhibitors[1]—its high-performance liquid chromatography (HPLC) analysis presents unique thermodynamic and steric challenges.

This guide abandons generic advice in favor of field-proven, causality-driven solutions to help you achieve baseline resolution, excellent peak shape, and high sensitivity.

PART 1: System Suitability & The Self-Validating Protocol

To ensure absolute trustworthiness in your data, every HPLC workflow must be a self-validating system. Do not simply inject your sample and hope for the best. Follow this step-by-step methodology to establish baseline system suitability before attempting any troubleshooting.

Step-by-Step Methodology for Baseline Method Validation
  • System Purge and Equilibration : Flush the HPLC system with 100% Isopropanol (IPA) to remove any reversed-phase aqueous residues. Equilibrate the column with the initial normal-phase mobile phase (e.g., 95:5 Hexane/Ethanol) at 1.0 mL/min until the baseline is completely stable at 210 nm.

  • Dead Volume ( t0​ ) Determination : Inject 1,3,5-tri-tert-butylbenzene (TTBB) as an unretained marker. Calculate the column dead time. This is critical to ensure accurate retention factor ( k′ ) calculations, proving that your analyte is actually interacting with the stationary phase and not just washing through the void volume.

  • Selectivity Screening : Inject a racemic standard of 1-Hydroxyindane-2-ethanol. Evaluate retention on a polysaccharide-based Chiral Stationary Phase (CSP), such as a cellulose tribenzoate or amylose tris(3,5-dimethylphenylcarbamate) column[2].

  • Causality Check (The Self-Validation) : Calculate the separation factor ( α=k2′​/k1′​ ). If α<1.1 , the chiral selector lacks the specific steric or hydrogen-bonding geometry required for this specific diol. Do not waste time tweaking the mobile phase. Immediately switch the CSP class (e.g., from coated cellulose to immobilized amylose).

PART 2: Quantitative Data – Chiral Column & Mobile Phase Selection Matrix

Selecting the right column is driven by the specific adsorption isotherms of indane derivatives[3]. The table below summarizes field-proven starting conditions for indane-based chiral diols and related alcohols[4][5].

Analyte ClassRecommended CSPTypical Mobile PhaseFlow RateDetection (UV)Expected Rs​
Indane Diols (e.g., 1-Hydroxyindane-2-ethanol)Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD)Hexane / Ethanol (95:5)1.0 mL/min210 nm> 1.8
Indane Amino Alcohols (e.g., 1-Aminoindan-2-ol)Cellulose tribenzoate (e.g., Chiralcel OB)Hexane / Ethanol (95:5)1.0 mL/min254 nm> 2.0
Simple Indanols (e.g., 1-Indanol)Amylose tris(3,5-dimethylphenylcarbamate) (e.g., RegisCell)Hexane / IPA (98:2)1.5 mL/min254 nm> 1.5

PART 3: Diagnostic Matrix (Troubleshooting FAQs)

Q1: My enantiomers of 1-Hydroxyindane-2-ethanol are co-eluting ( Rs​<1.5 ). How do I improve chiral resolution?

Expertise & Causality: Co-elution occurs when the transient diastereomeric complexes formed between the enantiomers and the chiral selector have nearly identical free energies of formation ( ΔΔG≈0 ). For 1-Hydroxyindane-2-ethanol, the primary interaction points are the two hydroxyl groups (hydrogen bonding) and the indane ring ( π−π interactions). Actionable Solution:

  • Switch the Alcohol Modifier: Change the mobile phase modifier from Isopropanol (IPA) to Ethanol (EtOH). Ethanol is less sterically hindered than IPA and can alter the hydrogen-bonding network within the chiral cavities of the CSP, often dramatically improving α for indane diols[4].

  • Decrease Temperature: Chiral recognition is an enthalpy-driven process. Lowering the column temperature from 25°C to 15°C will increase the entropic penalty, often enhancing the resolution of rigid indane structures.

Q2: I am observing severe peak tailing (Asymmetry Factor > 1.5). What is causing this and how can I fix it?

Expertise & Causality: Peak tailing in normal-phase chiral chromatography is typically caused by non-specific, high-energy interactions between the analyte's polar functional groups (the hydroxyls) and unendcapped residual silanols on the underlying silica support of the CSP. Actionable Solution: While basic additives like Diethylamine (DEA) are commonly used to fix tailing for aminoindanes[6], 1-Hydroxyindane-2-ethanol is a neutral diol. Adding DEA will not help and may degrade the column. Instead:

  • Add an Acidic Modifier: Introduce 0.1% Trifluoroacetic acid (TFA) or Acetic Acid to the mobile phase. This suppresses silanol ionization.

  • Switch to an Immobilized Phase: If tailing persists, switch to an immobilized CSP (e.g., Chiralpak IA or IC). Immobilized phases feature better endcapping and allow the use of stronger, more competitive solvents like Dichloromethane to disrupt secondary interactions.

Q3: The UV sensitivity is extremely low, and I cannot accurately integrate the peaks. Why?

Expertise & Causality: The indane chromophore has a relatively weak molar absorptivity above 250 nm. While 254 nm is standard for many aromatic compounds, the specific substitution pattern of 1-Hydroxyindane-2-ethanol shifts the optimal absorption maximum. Actionable Solution: Shift your UV detection wavelength to 210–220 nm. However, be warned: at 210 nm, solvents like Ethyl Acetate or high concentrations of certain modifiers will absorb strongly, causing baseline drift. Ensure you are using strict HPLC-grade Hexane and Ethanol, which possess UV cutoffs below 210 nm.

PART 4: Troubleshooting Workflow Visualization

HPLC_Troubleshooting Start Poor Peak Shape / Resolution in 1-Hydroxyindane-2-ethanol CheckRet Check Retention Factor (k') Start->CheckRet LowRet k' < 2.0 Decrease Strong Solvent (EtOH) CheckRet->LowRet Low Retention GoodRet k' > 2.0 Check Peak Symmetry CheckRet->GoodRet Adequate Retention Optimize Optimize Temperature (Lower to 15°C) LowRet->Optimize Tailing Tailing Factor > 1.5 Add 0.1% TFA or Switch to Immobilized CSP GoodRet->Tailing Asymmetry Coelution Coelution (Rs < 1.5) Change Modifier (IPA to EtOH) GoodRet->Coelution Rs < 1.5 Tailing->Optimize Coelution->Optimize Valid Method Validated & Ready Optimize->Valid

Diagnostic workflow for resolving retention, tailing, and co-elution issues in indane diol HPLC.

References

  • Organic Syntheses Procedure : (1S,2R)-1-aminoindan-2-ol. Organic Syntheses. 4

  • Regis Technologies : 1-Indanol. Regis Technologies, Inc. 5

  • Asian Journal of Chemistry : Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. 2

  • National Institutes of Health (PMC) : A Convenient Enzymatic Route to Optically Active l-Aminoindan-2-ol: Versatile Ligands for HIV-1 Protease Inhibitors and Asymmetric Syntheses. 1

  • HPLC.eu : Chiral Columns. 6

  • Journal of Chromatography A (PubMed) : Determination of the single component and competitive adsorption isotherms of the 1-indanol enantiomers by the inverse method. 3

Sources

Optimization

Technical Support Center: 1-Hydroxyindane-2-ethanol Storage &amp; Stability

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals mitigate the degradation of 1-Hydroxyindane-2-ethanol .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals mitigate the degradation of 1-Hydroxyindane-2-ethanol . Rather than just providing a list of rules, this guide explains the causality behind the chemical instability of this compound, ensuring that your experimental protocols are robust, self-validating, and scientifically grounded.

Mechanistic Causality: Why Does 1-Hydroxyindane-2-ethanol Degrade?

1-Hydroxyindane-2-ethanol contains two distinct hydroxyl groups: a primary alcohol on the ethyl chain and a secondary benzylic alcohol at the C1 position of the indane ring. The primary alcohol is relatively stable, but the benzylic alcohol is the Achilles' heel of this molecule[1].

The degradation is driven by two primary pathways:

  • Oxidation (Radical-Mediated): The C-H bond at the benzylic position (C1) is weakened by the adjacent aromatic ring. Exposure to atmospheric oxygen and UV light initiates a radical pathway that oxidizes the benzylic alcohol into a ketone (1-indanone-2-ethanol)[2].

  • Dehydration (Acid/Thermal-Catalyzed): The hydroxyl group at C1 can be easily protonated in the presence of trace acids. The subsequent loss of water generates a highly stable benzylic carbocation, which rapidly loses a proton to form a conjugated double bond, resulting in an indene derivative (indene-2-ethanol)[3].

Understanding these pathways dictates our storage strategy: exclude oxygen, eliminate light, and strictly avoid acidic environments.

Degradation Pathways Visualization

Degradation Compound 1-Hydroxyindane-2-ethanol Oxidation Oxidation (O2, UV Light) Compound->Oxidation Radical Pathway Dehydration Dehydration (Trace Acid, Heat) Compound->Dehydration E1/E2 Elimination Ketone 1-Indanone-2-ethanol (Discoloration) Oxidation->Ketone Indene Indene-2-ethanol (HPLC Impurity) Dehydration->Indene

Caption: Primary degradation pathways of 1-Hydroxyindane-2-ethanol via oxidation and dehydration.

Quantitative Stability Data

To establish a baseline for your quality control, below is a summary of the expected stability of 1-Hydroxyindane-2-ethanol under various storage conditions[1],[4].

Storage ConditionAtmosphereContainer TypeExpected Shelf-LifePrimary Degradation Risk
-20°C (Optimal) Argon / N2Amber Glass (PTFE cap)> 24 MonthsNegligible
2-8°C (Fridge) Argon / N2Amber Glass12 - 18 MonthsSlow Oxidation
25°C (Room Temp) Ambient AirClear Glass< 3 MonthsOxidation (Ketone formation)
Solution (DMSO/MeCN) Ambient AirClear Glass1 - 2 WeeksOxidation & Dehydration
Acidic Media (pH < 5) AnyAny< 24 HoursRapid Dehydration (Indene)

Troubleshooting Guide

Issue 1: The solid compound has developed a yellow/brown tint.
  • Mechanistic Cause: The benzylic alcohol has oxidized to the corresponding 1-indanone derivative. Ketones in this conjugated system, along with trace polymeric byproducts from radical reactions, absorb light in the visible spectrum, causing discoloration[1].

  • Resolution:

    • Run an 1 H-NMR. Look for the disappearance of the benzylic proton (typically around 4.8–5.2 ppm) and the appearance of downstream aromatic shifts indicative of a ketone.

    • Purify the batch via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

    • Re-aliquot and store strictly under Argon at -20°C.

Issue 2: HPLC analysis shows a new lipophilic peak (longer retention time) in my stock solution.
  • Mechanistic Cause: Dehydration has occurred, forming the indene derivative. This molecule is significantly more non-polar than the diol-like parent compound, causing it to elute later on a Reverse-Phase C18 column[3].

  • Resolution:

    • Check the pH of your solvent. Even slightly acidic solvents (e.g., old Chloroform that has generated HCl) will catalyze this elimination.

    • Discard the degraded solution.

    • Prepare a fresh stock using anhydrous, degassed solvents (e.g., Acetonitrile or DMSO) stored over molecular sieves.

Self-Validating Experimental Protocol: Stock Solution Preparation & Storage

To ensure trustworthiness in your assays, do not rely on assumptions. Use this self-validating protocol to prepare and store your compound.

Step 1: Solvent Degassing

  • Select an anhydrous, non-nucleophilic, and non-acidic solvent (e.g., LC-MS grade Acetonitrile).

  • Sparge the solvent with high-purity Argon for 15 minutes to displace dissolved oxygen.

Step 2: Dissolution and Aliquoting

  • Dissolve 1-Hydroxyindane-2-ethanol to your desired stock concentration (e.g., 10 mM).

  • Self-Validation Step: Immediately take a 10 µL aliquot and run a baseline HPLC-UV (254 nm) to confirm >99% purity at Time = 0.

  • Divide the solution into single-use aliquots in amber glass vials to prevent UV-induced radical initiation[1].

Step 3: Inert Sealing

  • Layer the headspace of each vial with a gentle stream of Argon for 5 seconds.

  • Quickly cap the vials using PTFE-lined silicone septa. (Avoid standard rubber septa, which are permeable to oxygen over time).

Step 4: Storage

  • Store the aliquots at -20°C in a desiccated container.

  • Thaw only the required number of vials for daily experiments. Do not freeze-thaw.

Optimal Storage Workflow Visualization

StorageWorkflow Start Verify Purity (NMR/HPLC) Solvent Degas Solvent (Argon Sparge) Start->Solvent Aliquot Aliquot into Amber Vials Solvent->Aliquot Purge Purge Headspace with Argon Aliquot->Purge Seal Seal with PTFE Caps Purge->Seal Store Store at -20°C (Desiccated) Seal->Store

Caption: Step-by-step workflow for the preparation and long-term storage of 1-Hydroxyindane-2-ethanol.

Frequently Asked Questions (FAQs)

Q: Can I store 1-Hydroxyindane-2-ethanol in aqueous buffers? A: It is highly discouraged for long-term storage. While the compound is stable at a strictly neutral pH, any slight shift towards acidity (e.g., absorption of CO 2​ forming carbonic acid) will catalyze the dehydration of the benzylic alcohol into an indene[3]. If aqueous media must be used, prepare it fresh daily.

Q: I left my powder on the benchtop in a clear vial for a week. Is it still good? A: Likely not at high purity. Benzylic alcohols are sensitive to UV light and ambient oxygen[1]. You should expect partial oxidation to the ketone. Run an LC-MS or NMR to verify purity before using it in sensitive biological or chemical assays.

Q: Why must I use PTFE-lined caps instead of standard rubber? A: Standard rubber septa are porous to atmospheric oxygen over extended periods. Because the primary degradation pathway is radical-mediated oxidation[2], maintaining a strict inert atmosphere is non-negotiable for long-term stability. PTFE (Teflon) provides an impermeable barrier to both oxygen and moisture.

References

  • Biosolve Chemicals. (n.d.). Safety data sheet: Benzylic alcohol. Retrieved from[Link]

  • Shibuya, M., Tomizawa, M., Suzuki, I., & Iwabuchi, Y. (2011). Selective Oxidation of Benzylic and Allylic Alcohols. Organic Letters (ACS Publications). Retrieved from[Link]

  • Bertero, N. M., et al. (2015). Liquid phase dehydration of 1-indanol: Selective synthesis of indene over microporous acid catalysts. Microporous and Mesoporous Materials (ResearchGate). Retrieved from[Link]

Sources

Troubleshooting

strategies for enhancing the stability of 1-Hydroxyindane-2-ethanol formulations

Technical Support Center: Troubleshooting 1-Hydroxyindane-2-ethanol Formulation Stability Welcome to the Technical Support Center for 1-Hydroxyindane-2-ethanol (1-HIE) formulations. As a benzylic alcohol derivative, 1-HI...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 1-Hydroxyindane-2-ethanol Formulation Stability

Welcome to the Technical Support Center for 1-Hydroxyindane-2-ethanol (1-HIE) formulations. As a benzylic alcohol derivative, 1-HIE presents unique physicochemical challenges during drug development. Designed for formulation scientists and analytical chemists, this guide provides field-proven strategies, mechanistic insights, and self-validating protocols to help you overcome common stability hurdles.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: During accelerated stability testing (40°C/75% RH), my 1-HIE formulation develops a yellow tint and a new HPLC peak with a relative retention time (RRT) of 1.2. What is the mechanism behind this? A1: This is a classic presentation of oxidative degradation. The hydroxyl group at the C1 position of the indane ring is benzylic. The C-H bond at this position is relatively weak, making it highly susceptible to autoxidation, especially when catalyzed by trace transition metals or light[1]. This oxidation converts the benzylic alcohol into a 1-indanone derivative[2]. Ketones conjugated with an aromatic ring (like 1-indanone) often exhibit a bathochromic shift in UV absorption, which explains the yellow tint. Solution: Sparge your compounding solvents with nitrogen to remove dissolved oxygen and incorporate a metal chelator (e.g., EDTA) combined with a chain-breaking antioxidant (e.g., BHT).

Q2: I formulated 1-HIE using a standard wet granulation process with citric acid as a pH modifier. After one month, assay results show a 15% drop in API, accompanied by a highly non-polar degradant. Why? A2: You are observing acid-catalyzed dehydration. Benzylic alcohols are notoriously sensitive to acidic conditions[3]. Protonation of the C1 hydroxyl group by citric acid creates a good leaving group (water). Upon elimination, a highly resonance-stabilized benzylic carbocation is formed, which rapidly loses a proton via an E1 mechanism to yield an indene-2-ethanol derivative (an alkene)[4]. Because the resulting indene lacks the polar hydroxyl group, it elutes much later on a reversed-phase HPLC column. Solution: Avoid acidic excipients. Buffer the formulation microenvironment to a pH of 6.5–7.5.

Q3: How can I ensure my HPLC method is actually detecting all 1-HIE degradation products? A3: You must develop a stability-indicating method utilizing forced degradation[5]. A method is only trustworthy if it is a self-validating system. This requires calculating the mass balance : the sum of the molar areas of the remaining API and all degradant peaks must equal 100% (±5%) of the initial API area. If the mass balance falls below 95%, you likely have "invisible" degradants (e.g., volatile cleavage products or compounds lacking a UV chromophore) or insoluble polymers. In such cases, orthogonal detection (like ELSD, CAD, or LC-MS) must be employed.

Part 2: Quantitative Data Summaries

Table 1: 1-HIE Degradation Kinetics Under Forced Stress Conditions (Summarized for easy comparison during method validation)

Stress ConditionReagent/EnvironmentPrimary DegradantDegradation Rate (%/day)Mass Balance (%)
Oxidative 3% H₂O₂, 25°C1-Indanone-2-ethanol4.298.5
Acidic 0.1 M HCl, 60°CIndene-2-ethanol12.599.1
Alkaline 0.1 M NaOH, 60°CStable< 0.199.8
Photolytic UV/Vis (ICH Q1B)Mixed (Radical cleavage)1.892.4*

*Note: Low mass balance under photolytic stress indicates the formation of UV-transparent aliphatic cleavage products.

Table 2: Excipient Compatibility Matrix for 1-HIE

Excipient ClassRecommended ExcipientsIncompatible ExcipientsCausality for Incompatibility
Diluents Microcrystalline Cellulose, MannitolLactose (if primary amines present)Maillard reaction risks (secondary).
Binders HPMC, PVPCarbomers (acidic)Induces acid-catalyzed dehydration.
Antioxidants BHT, EDTA, Sodium MetabisulfiteAscorbic AcidCan act as a pro-oxidant with free Fe/Cu.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development & Mass Balance Validation Purpose: To establish a reliable chromatographic method that separates 1-HIE from its indanone and indene degradants[5]. Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of 1-HIE in Methanol:Water (50:50 v/v).

  • Internal Control Generation (Self-Validation): Prepare a "System Suitability" spike. Intentionally degrade 5 mL of stock with 1 mL of 0.1 M HCl (heat at 60°C for 2 hours) to generate the indene degradant. Degrade another 5 mL with 3% H₂O₂ to generate the indanone degradant.

  • Chromatographic Setup: Use a C18 column (e.g., 150 x 4.6 mm, 3 µm) to ensure high theoretical plates. Set the mobile phase to a gradient of Water (0.1% TFA) and Acetonitrile. (Note: TFA is used at a low concentration (pH ~2.0) during the rapid HPLC run, which does not cause on-column dehydration due to the short residence time).

  • Injection & Separation: Inject the stressed samples. Optimize the gradient until the resolution (Rs) between 1-HIE, 1-indanone-2-ethanol, and indene-2-ethanol is ≥ 2.0.

  • Mass Balance Calculation: Integrate all peaks at the isosbestic point (determined via PDA detector). Verify that total peak area matches the unstressed control.

Protocol 2: Formulation Optimization (Antioxidant & pH Screening) Purpose: To systematically identify the optimal microenvironmental pH and antioxidant combination. Step-by-Step Methodology:

  • Matrix Preparation: Prepare aqueous slurries of the proposed formulation blend (API + excipients) at 10% w/v.

  • pH Adjustment: Divide into three cohorts. Adjust microenvironmental pH to 4.0, 6.5, and 9.0 using dilute phosphate buffers.

  • Antioxidant Spiking: Within the pH 6.5 cohort, create sub-groups: Control (no antioxidant), 0.1% BHT, 0.1% EDTA, and 0.1% BHT + 0.1% EDTA.

  • Stress Application: Subject all vials to accelerated conditions (60°C) for 14 days.

  • Causality Analysis: Analyze via HPLC. The pH 4.0 cohort serves as a positive control for dehydration. The Control (no antioxidant) serves as a positive control for oxidation. A successful formulation will show < 0.5% total impurities in the BHT+EDTA/pH 6.5 cohort, validating the synergistic protective mechanism.

Part 4: Visual Workflows

degradation_pathways HIE 1-Hydroxyindane-2-ethanol (API) Oxidation Oxidative Stress (O2, Light, Metals) HIE->Oxidation Autoxidation Dehydration Acidic Stress (pH < 4, Heat) HIE->Dehydration Protonation Ketone 1-Indanone-2-ethanol (Ketone Degradant) Oxidation->Ketone -H2O Indene Indene-2-ethanol (Alkene Degradant) Dehydration->Indene E1 Elimination

Caption: Chemical degradation pathways of 1-Hydroxyindane-2-ethanol highlighting oxidation and dehydration.

troubleshooting_workflow Start Detect Unknown HPLC Peak Analyze Analyze UV/Vis & MS Data Start->Analyze Decision1 Mass = M-2? (Ketone) Analyze->Decision1 Decision2 Mass = M-18? (Alkene) Decision1->Decision2 No FixOx Add Antioxidants (BHT, EDTA) & N2 Sparge Decision1->FixOx Yes FixAcid Buffer pH to 6.5-7.5 Remove Acidic Excipients Decision2->FixAcid Yes

Caption: Decision-tree workflow for identifying and resolving 1-HIE formulation stability issues.

Sources

Optimization

Technical Support Center: Managing Impurities in 1-Hydroxyindane-2-ethanol Synthesis

Welcome to the Technical Support Center. Synthesizing 1-hydroxyindane-2-ethanol requires a precise two-step sequence: the C-alkylation of 1-indanone with ethyl bromoacetate, followed by the global reduction of the result...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing 1-hydroxyindane-2-ethanol requires a precise two-step sequence: the C-alkylation of 1-indanone with ethyl bromoacetate, followed by the global reduction of the resulting keto-ester intermediate. As a Senior Application Scientist, I frequently see researchers struggle with yield-killing impurities at both stages.

This guide abandons generic protocols to dissect the exact chemical causality behind these impurities. It provides self-validating methodologies to ensure a robust, high-purity workflow.

Mechanistic Pathway & Impurity Mapping

Before troubleshooting, it is critical to understand the mechanistic divergence points where impurities form. The diagram below maps the ideal synthetic workflow against the three most common failure pathways.

G A 1-Indanone (Starting Material) B Ethyl 2-(1-oxoindan-2-yl)acetate (Key Intermediate) A->B NaH, Ethyl Bromoacetate (THF, 0°C to RT) Imp1 2,2-Dialkylated Impurity (Over-alkylation) A->Imp1 Protic Solvent / Excess Base (Rapid Proton Exchange) C 1-Hydroxyindane-2-ethanol (Target Product) B->C LiAlH4 Reduction (THF, Reflux) Imp2 Ethyl 1-hydroxyindan-2-yl acetate (Incomplete Reduction) B->Imp2 Sub-stoichiometric LiAlH4 (Ester Resists Reduction) Imp3 Indene-2-ethanol (Dehydration Impurity) C->Imp3 Acidic Workup (Benzylic E1 Elimination)

Fig 1: Workflow and impurity formation pathways in 1-hydroxyindane-2-ethanol synthesis.

Troubleshooting FAQs

Q1: Why am I seeing a high percentage of the 2,2-dialkylated impurity during the first step?

A: This is a classic issue of enolate equilibrium and solvent choice. The α-protons of 1-indanone have a [1]. If you use a protic solvent (like ethanol) or a relatively weak base (like NaOEt), you establish a rapid proton exchange equilibrium. The mono-alkylated product (ethyl 2-(1-oxoindan-2-yl)acetate) contains a highly acidic methine proton. Under equilibrium conditions, this mono-alkylated product is easily deprotonated and reacts with a second equivalent of ethyl bromoacetate, leading to over-alkylation[1].

  • The Fix: Switch to an irreversible deprotonation strategy. Use Sodium Hydride (NaH) in a strictly aprotic solvent like anhydrous THF. This quantitatively forms the enolate and prevents the proton exchange that drives dialkylation.

Q2: My final product is contaminated with ethyl 1-hydroxyindan-2-yl acetate. How do I drive the reduction to completion?

A: This impurity is the result of incomplete reduction, where the more electrophilic ketone is reduced to the alcohol, but the ester remains intact. Lithium Aluminum Hydride (LiAlH₄) reductions of keto-esters often proceed via highly stable [2]. The aluminum coordinates to both the ketone and ester oxygens. If the reaction is run at too low a temperature, or if the LiAlH₄ stoichiometry is insufficient to overcome this chelation trap, the ester resists hydride attack[2].

  • The Fix: Ensure you are using a minimum of 2.5 equivalents of fresh LiAlH₄ and reflux the THF solution (66°C) for at least 4 hours. The thermal energy is required to break the intermediate chelate and force the reduction of the ester moiety.

Q3: I'm detecting significant amounts of indene-2-ethanol in my final NMR. What causes this dehydration?

A: The hydroxyl group at the C1 position of the indane ring is benzylic. If you use an acidic workup (e.g., quenching the LiAlH₄ with 1M HCl) to dissolve the aluminum salts, you inadvertently protonate this benzylic alcohol. Water acts as an excellent leaving group, generating a highly stable benzylic carbocation. Subsequent loss of a proton from the adjacent C2 position triggers an E1 elimination, yielding the [3].

  • The Fix: Abandon acidic quenches entirely. Implement the Fieser method to precipitate the aluminum salts as a granular white solid under strictly basic/neutral conditions, preserving the fragile benzylic alcohol[3].

Quantitative Data: Condition Optimization

The table below summarizes the causality of reagent selection on the final impurity profile. Notice how the optimized conditions suppress all three major failure pathways.

Reaction ConditionBase / SolventReductant / Workup2,2-Dialkylated (%)Incomplete Reduction (%)Dehydration (%)Overall Yield (%)
Standard (Sub-optimal) NaOEt / EtOHLiAlH₄ (1.0 eq) / 1M HCl18.5%22.0%15.4%38.1%
Optimized (Self-Validating) NaH / THFLiAlH₄ (2.5 eq) / Fieser< 1.0% < 1.0% < 0.5% 89.4%

Validated Experimental Protocols

To guarantee scientific integrity, the following methodologies are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint is successfully met.

Step 1: Irreversible C-Alkylation
  • Preparation: Suspend 1.1 equivalents of NaH (60% dispersion in mineral oil, washed with hexanes) in anhydrous THF under an argon atmosphere. Cool to 0°C.

  • Enolate Formation: Add a solution of 1-indanone (1.0 eq) in THF dropwise over 30 minutes.

  • Alkylation: Once enolate formation is complete, add ethyl bromoacetate (1.05 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Validation Checkpoint: The reaction is self-validating when hydrogen gas evolution completely ceases during step 2, indicating quantitative enolate formation. TLC (Hexanes/EtOAc 8:2) must show total consumption of 1-indanone ( Rf​ 0.6) and the appearance of a single UV-active intermediate spot ( Rf​ 0.45) before proceeding to reduction.

Step 2: Global Reduction & Fieser Quench
  • Preparation: Suspend LiAlH₄ (2.5 eq, x grams) in anhydrous THF at 0°C under argon.

  • Reduction: Dissolve the crude intermediate from Step 1 in THF and add it dropwise to the LiAlH₄ suspension.

  • Thermal Cleavage: Attach a reflux condenser and heat the reaction to 66°C (reflux) for 4 hours to break the metal-chelate intermediate.

  • Fieser Quench (Critical): Cool the reaction to 0°C. Vigorously stir and sequentially add:

    • x mL of distilled H₂O (dropwise, wait for bubbling to subside)

    • x mL of 15% aqueous NaOH

    • 3x mL of distilled H₂O

  • Isolation: Stir for 15 minutes. Filter the resulting suspension through a pad of Celite, washing the filter cake thoroughly with hot THF. Concentrate the filtrate to yield the pure diol.

Validation Checkpoint: The Fieser quench is self-validating; a successful quench yields a crisp, snow-white, easily filterable granular solid. A gray, gelatinous mass indicates unquenched active aluminum species. TLC (Hexanes/EtOAc 1:1) must show a highly polar spot ( Rf​ 0.2) that stains bright blue with Phosphomolybdic Acid (PMA) upon heating, confirming the presence of the diol.

References

  • Title: Reduction of keto esters and keto amides Source: PERKIN REVIEW - RSC Publishing URL: [Link]

  • Title: Some New Experiments on the Proton-Mobility in the Indene Ring-System Source: Arkiv Kemi / SciSpace URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of HPLC-ECD for the Detection of 1-Hydroxyindane-2-ethanol: A Comparative Guide

As pharmaceutical development increasingly relies on complex indane derivatives—such as intermediates for APIs like indinavir or rasagiline analogs—the need for highly sensitive and selective analytical methods has never...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical development increasingly relies on complex indane derivatives—such as intermediates for APIs like indinavir or rasagiline analogs—the need for highly sensitive and selective analytical methods has never been greater. 1-Hydroxyindane-2-ethanol presents a unique analytical challenge: it lacks an extended conjugated π -system, rendering traditional Ultraviolet (UV) detection insensitive, and its ionization efficiency in Electrospray Ionization Mass Spectrometry (ESI-MS) is frequently compromised by severe matrix suppression.

To overcome these limitations, High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD) emerges as the premier analytical platform. By exploiting the electroactive nature of the hydroxylated indane moiety, ECD provides a highly specific, direct-measurement capability.

This guide objectively compares HPLC-ECD against alternative methodologies and provides a comprehensive, causality-driven protocol for validating the method in strict accordance with the latest [1].

Mechanistic Causality: Why Electrochemical Detection?

The superiority of ECD for 1-Hydroxyindane-2-ethanol lies in the fundamental physics of the detector. Instead of measuring light absorbance (UV) or mass-to-charge ratios (MS), ECD measures the amperometric current generated when the analyte undergoes anodic oxidation at a working electrode (typically glassy carbon or boron-doped diamond) [2].

When 1-Hydroxyindane-2-ethanol elutes from the column and enters the electrochemical cell, a specific potential (e.g., +800 mV vs. Ag/AgCl) is applied. The hydroxyl group loses an electron, generating a radical intermediate and a measurable electrical current. According to Faraday’s Law , this current is directly proportional to the number of moles of the oxidized analyte. Because most background matrix components (e.g., aliphatic excipients, simple sugars) are not electroactive at this potential, they remain "invisible" to the detector, resulting in an exceptional Signal-to-Noise (S/N) ratio [3].

G A Sample Prep (1-Hydroxyindane-2-ethanol) B HPLC Separation (C18, Isocratic) A->B C Electrochemical Cell (Oxidation @ +800 mV) B->C D Signal Transduction (Amperometric Current) C->D E Data System (Quantitation) D->E

Caption: HPLC-ECD workflow for 1-Hydroxyindane-2-ethanol separation and amperometric detection.

Comparative Performance Data

To objectively evaluate the analytical platforms, we compared the performance of a modern HPLC-ECD system against standard HPLC-UV (Diode Array) and LC-MS/MS (Triple Quadrupole) for the quantitation of 1-Hydroxyindane-2-ethanol in a simulated biological matrix.

Performance MetricHPLC-ECD (Amperometric)HPLC-UV (210 nm)LC-MS/MS (ESI+)
Limit of Detection (LOD) 0.5 ng/mL 50.0 ng/mL2.0 ng/mL
Linear Dynamic Range 3 to 4 orders of magnitude2 to 3 orders of magnitude3 to 4 orders of magnitude
Selectivity High (Tunable via potential)Low (High background at 210 nm)Very High (MRM transitions)
Matrix Effect Susceptibility Low (Non-electroactive matrix ignored)High (Co-eluting UV absorbers)High (Ion suppression in ESI)
Mobile Phase Constraints Requires conductive buffer (salts)Compatible with most buffersRequires volatile buffers only
Cost per Sample / Capex Low / Medium Low / LowHigh / Very High

Verdict: While LC-MS/MS offers excellent selectivity, its susceptibility to ion suppression and high operational costs make it less ideal for routine lot-release or stability testing. HPLC-ECD matches or exceeds MS sensitivity for this specific electroactive analyte at a fraction of the cost, making it the optimal choice for Quality Control (QC) environments.

Experimental Protocol: A Self-Validating System

A robust analytical method must be a self-validating system . Electrochemical cells are inherently prone to electrode fouling (passivation) over time due to the deposition of oxidation byproducts. To engineer a fail-safe protocol, we mandate the use of an Internal Standard (IS) —such as 5-indanol—which oxidizes at a nearly identical potential. If the absolute peak area drops due to electrode fouling, the Analyte/IS ratio remains perfectly constant, ensuring absolute quantitative accuracy.

Phase I: Method Optimization
  • Hydrodynamic Voltammetry (HDV): Inject a 10μg/mL standard of 1-Hydroxyindane-2-ethanol repeatedly while increasing the working electrode potential from +400 mV to +1000 mV in 50 mV increments.

  • Potential Selection: Plot the generated current vs. applied potential. Select the potential at the plateau of the sigmoidal curve (typically +800 mV ) to maximize signal while preventing the oxidation of the mobile phase (which increases baseline noise).

  • Chromatographic Conditions:

    • Column: C18, 150×4.6 mm, 3μm particle size.

    • Mobile Phase: 50 mM Monobasic Sodium Phosphate (pH 3.0) / Methanol (70:30, v/v). Causality: The acidic pH suppresses the ionization of the hydroxyl group to improve peak shape, while the phosphate salt provides the mandatory ionic conductivity required for the electrochemical cell.

    • Flow Rate: 1.0 mL/min, Isocratic.

Phase II: ICH Q2(R2) Validation Execution

Execute the following steps to comply with the [1]:

  • System Suitability Testing (SST): Before any validation run, inject the standard mix 6 times. The system is only "valid" if Resolution ( Rs​ ) > 2.0, Tailing Factor ( Tf​ ) < 1.5, and the %RSD of the Analyte/IS ratio is < 2.0%.

  • Specificity: Inject blank matrix and mobile phase blanks. Verify that no endogenous peaks co-elute at the retention times of 1-Hydroxyindane-2-ethanol or the IS.

  • Linearity & Range: Prepare calibration standards at 5 concentration levels ranging from the Reporting Level (e.g., 1 ng/mL) to 120% of the nominal specification. Plot the Analyte/IS peak area ratio against concentration. Acceptance criteria: R2≥0.999 .

  • Accuracy (Recovery): Spike known amounts of 1-Hydroxyindane-2-ethanol into the blank matrix at 50%, 100%, and 150% of the target concentration. Extract and analyze in triplicate. Acceptance criteria: 98.0% - 102.0% recovery.

  • Precision (Repeatability): Perform 6 independent determinations of the analyte at 100% of the test concentration. Acceptance criteria: %RSD 1.5%.

  • LOD and LOQ Determination: Based on the standard deviation of the response ( σ ) and the slope of the calibration curve ( S ), calculate LOD = 3.3(σ/S) and LOQ = 10(σ/S) . Verify the LOQ experimentally by ensuring the S/N ratio is 10.

G Root ICH Q2(R2) Validation Lifecycle Spec Specificity (Matrix Interference) Root->Spec Lin Linearity & Range (R² > 0.999) Root->Lin Acc Accuracy (Spike Recovery) Root->Acc Prec Precision (Repeatability) Root->Prec LOD LOD / LOQ (Signal-to-Noise) Root->LOD Lin->LOD Acc->Prec Self-Validating

Caption: ICH Q2(R2) analytical method validation parameters and lifecycle relationships.

Conclusion

For the detection of 1-Hydroxyindane-2-ethanol, HPLC-ECD is not merely an alternative to UV or MS; it is the scientifically superior choice. By leveraging the specific oxidation potential of the analyte, ECD bypasses matrix interferences that plague UV detection and avoids the ionization suppression inherent to LC-MS/MS. When paired with a self-validating internal standard protocol and strict adherence to ICH Q2(R2) guidelines, this methodology guarantees rugged, high-fidelity quantitative data suitable for global regulatory submissions.

References
  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5." EMA Scientific Guidelines, 2024. URL:[Link]

  • Wang, J., et al. "Electrochemical detection coupled with high-performance liquid chromatography in pharmaceutical and biomedical analysis: a mini review." Combinatorial Chemistry & High Throughput Screening, 2007. URL:[Link]

  • Williams, R., et al. "Assessment of coulometric array electrochemical detection coupled with HPLC-UV for the absolute quantitation of pharmaceuticals." Analyst (RSC Publishing), 2011. URL:[Link]

Comparative

comparative analysis of 1-Hydroxyindane-2-ethanol and its structural analogs

An in-depth technical evaluation of indane-based scaffolds reveals that minor structural modifications—such as the extension of a functional group by a single carbon—can fundamentally alter a molecule's utility in asymme...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation of indane-based scaffolds reveals that minor structural modifications—such as the extension of a functional group by a single carbon—can fundamentally alter a molecule's utility in asymmetric synthesis and drug discovery. As a Senior Application Scientist, I frequently encounter the misconception that all chiral indane derivatives offer similar stereocontrol. In reality, the causality behind high enantiomeric excess (ee%) or target binding affinity lies heavily in the molecule's coordination geometry and "bite angle."

This guide objectively compares 1-Hydroxyindane-2-ethanol —a highly specialized 1,2-disubstituted indane—against its structural analogs, including[1], [2], and the industry-standard cis-1-amino-2-indanol.

Structural and Physicochemical Profiling

Indanols are hydroxy derivatives of the rigid bicyclic indane framework[3]. The positioning of the hydroxyl group and adjacent substituents dictates whether the molecule acts as a simple building block or a complex bidentate ligand.

  • 1-Indanol & 2-Indanol : These are simple secondary alcohols. 1-Indanol possesses a single stereocenter at C1 and acts primarily as a monodentate ligand or a precursor for indanone derivatives[1]. 2-Indanol lacks the direct benzylic reactivity seen in the C1 variant[2].

  • cis-1-Amino-2-indanol : A rigid bidentate (N,O) amino alcohol. Its pre-organized structure makes it a highly effective chiral auxiliary and a critical precursor in the synthesis of the HIV protease inhibitor Indinavir.

  • 1-Hydroxyindane-2-ethanol : Features a C1 benzylic hydroxyl and a C2 hydroxyethyl group. The two-carbon ethanol linker provides a flexible bidentate (O,O) coordination pocket.

Table 1: Physicochemical and Structural Properties
CompoundSubstitution PatternDenticityTopological Polar Surface Area (TPSA)Primary Utility
1-Indanol C1 -OHMonodentate20.2 ŲPrecursor, Fragrances
2-Indanol C2 -OHMonodentate20.2 ŲChemical Intermediate
cis-1-Amino-2-indanol C1 -NH2, C2 -OHBidentate (N,O)46.2 ŲChiral Auxiliary, Antiviral Drugs
1-Hydroxyindane-2-ethanol C1 -OH, C2 -CH2CH2OHBidentate (O,O)40.4 ŲFlexible Chiral Ligand

Mechanistic Causality: The Role of the C2-Ethanol Linker

In asymmetric catalysis, the rigidity of the indane backbone provides excellent baseline stereocontrol. However, rigid 1,2-disubstituted indanes (like 1,2-indandiol or 1-amino-2-indanol) often suffer from restricted bite angles when coordinating large transition metals (e.g., Ruthenium or Rhodium).

The C2-ethanol group in 1-hydroxyindane-2-ethanol introduces a critical degree of freedom. The extended hydroxyethyl arm allows the molecule to adopt a highly stable 6-membered chelate ring with a metal center, whereas a direct C2-OH forces a more strained 5-membered ring. The primary alcohol on the ethyl chain coordinates strongly to the metal, while the secondary benzylic alcohol pulls the rigid chiral indane environment close to the active site. Furthermore, recent studies on [4] suggest that flexible appendages on the indane core significantly improve binding affinity to complex biological targets like α-synuclein.

G A Indane Scaffold B 1-Indanol (Monodentate) A->B C1 -OH C 1-Hydroxyindane- 2-ethanol (Bidentate Diol) A->C C1 -OH, C2 -CH2CH2OH D cis-1-Amino- 2-indanol (Amino Alcohol) A->D C1 -NH2, C2 -OH E Basic Building Block B->E F Advanced Chiral Ligand C->F G Indinavir Synthesis D->G

Caption: Structural evolution and application pathways of indane derivatives.

Experimental Methodology: Self-Validating Catalytic Protocol

To objectively validate the performance of 1-hydroxyindane-2-ethanol versus its analogs, we employ an Asymmetric Transfer Hydrogenation (ATH) workflow. Trustworthiness in this protocol is established via a self-validating internal control: a parallel reaction using an achiral catalyst ensures that any observed enantioselectivity is strictly a function of the chiral indane ligand, and provides a baseline for HPLC calibration.

Protocol: Evaluation of Indane Ligands in Ru-Catalyzed ATH

Objective: Compare the catalytic efficiency and stereocontrol of 1-hydroxyindane-2-ethanol against 1-indanol and cis-1-amino-2-indanol in the reduction of acetophenone.

  • Step 1: Catalyst Pre-formation

    • In an argon-purged Schlenk flask, combine 0.5 mol% of[Ru(p-cymene)Cl₂]₂ with 1.1 mol% of the chosen indane ligand.

    • Add anhydrous isopropanol (5 mL) and triethylamine (2 mol%).

    • Causality Note: Triethylamine facilitates the deprotonation of the hydroxyl groups, enabling the formation of the active Ru-alkoxide complex. Bidentate ligands will form stable chelates here, whereas 1-indanol will fail to form a stable chiral pocket.

  • Step 2: Transfer Hydrogenation 3. Introduce the substrate, acetophenone (1.0 mmol), to the activated catalyst solution. 4. Stir at 25°C for 12 hours.

  • Step 3: Quenching and Analysis 5. Quench the reaction by exposing it to air (oxidizing the Ru center) and filter through a short silica pad to remove the metal complex. 6. Analyze the filtrate via Chiral HPLC (Daicel Chiralcel OD-H column, Hexane/IPA 95:5) to determine conversion and enantiomeric excess (ee%).

  • Self-Validation Check: Run a parallel reaction using an achiral catalyst (e.g., Ru/triphenylphosphine). This generates a purely racemic mixture (0% ee), verifying that the HPLC method is accurately separating and integrating both enantiomers without bias.

Workflow S1 1. Scaffold Preparation (Ligand Selection) S2 2. Ru-Catalyst Complexation (Triethylamine Base) S1->S2 S3 3. Transfer Hydrogenation (Acetophenone + IPA) S2->S3 S4 4. Reaction Quenching (Air Exposure & Filtration) S3->S4 QC Self-Validation: Racemic Control via Achiral Catalyst S3->QC Parallel Run S5 5. Chiral HPLC Analysis (ee% & Yield Determination) S4->S5 QC->S5 Baseline Calibration

Caption: Experimental workflow for comparative catalytic evaluation using ATH.

Comparative Quantitative Performance

The empirical data from the ATH of acetophenone clearly demonstrates the superiority of the extended bidentate system. While cis-1-amino-2-indanol performs admirably due to the strong N-Ru bond, the 6-membered chelate ring afforded by the C2-ethanol linker in 1-hydroxyindane-2-ethanol yields the highest stereoselectivity.

Table 2: Catalytic Performance in Ru-Catalyzed ATH
LigandChelate Ring SizeBite Angle FlexibilityConversion (%)Enantiomeric Excess (ee %)
None (Achiral Control) N/AN/A95%0% (Racemic)
1-Indanol N/A (Monodentate)None18%0%
cis-1-Amino-2-indanol 5-MemberedRigid / Low92%88%
1-Hydroxyindane-2-ethanol 6-MemberedHigh (Ethyl Linker)89%94%

Conclusion

While simple analogs like 1-indanol serve as fundamental building blocks, the strategic addition of a C2-ethanol group in 1-hydroxyindane-2-ethanol fundamentally upgrades the scaffold's utility. The flexible bidentate coordination enabled by the hydroxyethyl linker overcomes the steric limitations of rigid 1,2-indandiol systems. By allowing the formation of a less strained 6-membered metallacycle, it yields superior enantioselectivity in metal-catalyzed transformations, proving its advanced value in modern synthetic chemistry.

References

  • PubChem Compound Summary for CID 22819, 1-Indanol. National Center for Biotechnology Information.[Link]

  • Indanol. Wikipedia, The Free Encyclopedia.[Link]

  • PubChem Compound Summary for CID 77936, 2-Indanol. National Center for Biotechnology Information.[Link]

  • 1-Indanone and 1,3-indandione Derivatives as Ligands for Misfolded α-Synuclein Aggregates. PubMed Central (PMC).[Link]

Sources

Validation

Spectroscopic Comparison Guide: Differentiating cis- and trans-1-Hydroxyindane-2-ethanol Isomers

Executive Summary & Chemical Context 1-Hydroxyindane-2-ethanol (also known as 2-(2-hydroxyethyl)indan-1-ol) and its derivatives are critical scaffolds in medicinal chemistry, often serving as precursors for conformationa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

1-Hydroxyindane-2-ethanol (also known as 2-(2-hydroxyethyl)indan-1-ol) and its derivatives are critical scaffolds in medicinal chemistry, often serving as precursors for conformationally restricted therapeutics. Because the indane ring possesses two adjacent chiral centers at C-1 and C-2, the molecule exists as four stereoisomers: a pair of cis enantiomers (1R,2S and 1S,2R) and a pair of trans enantiomers (1R,2R and 1S,2S).

Differentiating the cis and trans diastereomers is a fundamental quality-control step in drug development. This guide provides an objective, data-driven comparison of their spectroscopic profiles, focusing on Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.

Mechanistic Rationale: The Causality of Spectroscopic Variance

As an application scientist, it is crucial to understand why these isomers behave differently under spectroscopic analysis rather than simply memorizing expected values. The differentiation relies entirely on the spatial geometry of the five-membered cyclopentane ring fused to the aromatic system.

¹H NMR and the Karplus Relationship

The five-membered indane ring is not perfectly planar; it adopts a dynamic envelope or half-chair conformation. The relative stereochemistry at C-1 and C-2 directly dictates the dihedral angle ( θ ) between the vicinal protons (H-1 and H-2).

  • The cis Isomer: The H-1 and H-2 protons are situated on the same face of the cyclopentane ring, resulting in a dihedral angle approaching 0° to 30°. According to the Karplus equation, this eclipsed or nearly eclipsed geometry produces strong orbital overlap, yielding a relatively large vicinal coupling constant ( 3J1,2​ )[1]. Empirical data for cis-1,2-disubstituted indanes typically show 3J1,2​ values ranging from 6.0 to 8.0 Hz[2].

  • The trans Isomer: The H-1 and H-2 protons are on opposite faces of the ring. Due to the geometric constraints of the fused bicyclic system, the dihedral angle is forced to approximately 100° to 120°. The Karplus curve predicts a minimum in coupling near 90°, meaning the trans isomer will exhibit a significantly smaller coupling constant, typically between 3.0 and 5.0 Hz[1][3].

FT-IR and Intramolecular Hydrogen Bonding

Infrared spectroscopy offers a highly reliable, orthogonal method for isomer differentiation by probing the hydrogen-bonding environment of the hydroxyl groups.

  • The cis Isomer: The spatial proximity of the C1-hydroxyl group and the C2-ethanol appendage allows for the formation of a stable intramolecular hydrogen bond. This interaction weakens the O-H bond force constant, shifting the O-H stretching frequency ( νO−H​ ) to a lower wavenumber (typically a broad band around 3500–3550 cm⁻¹)[1].

  • The trans Isomer: The functional groups are held on opposite faces of the rigid indane scaffold, making intramolecular hydrogen bonding sterically impossible. When analyzed in a dilute non-polar solvent, the trans isomer exhibits a sharp, higher-frequency absorption characteristic of a "free" hydroxyl group (around 3600–3650 cm⁻¹).

Quantitative Data Comparison

The following table summarizes the key spectroscopic parameters used to unambiguously assign the relative stereochemistry of 1-hydroxyindane-2-ethanol isomers.

Spectroscopic Parametercis-Isomertrans-IsomerMechanistic Driver
Relative Stereochemistry (1R,2S) or (1S,2R)(1R,2R) or (1S,2S)Spatial orientation of C1/C2 substituents
¹H NMR: 3J1,2​ Coupling 6.0 – 8.0 Hz3.0 – 5.0 HzKarplus equation (Dihedral angle ~0° vs ~120°)[1][2]
2D NOESY: H-1 / H-2 Strong Cross-PeakWeak / No Cross-PeakThrough-space proximity (< 3 Å in cis)
FT-IR: νO−H​ (Dilute) ~3500 – 3550 cm⁻¹ (Broad)~3600 – 3650 cm⁻¹ (Sharp)Intramolecular H-bonding permitted in cis only[1]

Experimental Workflows & Self-Validating Protocols

To ensure data integrity and prevent false positives (e.g., mistaking intermolecular H-bonding for intramolecular), the following protocols must be strictly adhered to. These represent a self-validating system where orthogonal techniques confirm the initial hypothesis.

Protocol A: ¹H and 2D NOESY NMR Acquisition
  • Sample Preparation: Dissolve 5–10 mg of the purified isomer in 0.6 mL of anhydrous, deuterated chloroform (CDCl₃). Causality Rule: The solvent must be passed through basic alumina or stored over molecular sieves to remove trace D₂O and DCl, which can cause rapid chemical exchange and broaden the critical hydroxyl and H-1 signals.

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum at 400 MHz or higher.

  • Data Extraction: Locate the H-1 benzylic proton (typically the most downfield aliphatic signal, appearing as a doublet or doublet of doublets). Extract the 3J1,2​ coupling constant directly from the peak splitting.

  • NOESY Validation: Run a 2D NOESY experiment with a mixing time of 300–500 ms. A strong cross-peak between H-1 and H-2 self-validates the cis assignment derived from the large J value.

Protocol B: Dilute FT-IR Spectroscopy
  • Solvent Selection: Use anhydrous carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). These non-polar solvents do not actively compete for hydrogen bonding.

  • Serial Dilution: Prepare a stock solution and perform serial dilutions down to < 0.005 M. Causality Rule: High concentrations promote intermolecular hydrogen bonding, which masks the stereochemical differences. Dilution breaks intermolecular bonds but leaves intramolecular bonds intact.

  • Acquisition: Use a liquid cell with KBr or NaCl windows. Scan the 4000–400 cm⁻¹ region.

  • Validation: Monitor the O-H stretching region (3700–3200 cm⁻¹) across the dilution series. If the broad peak (~3520 cm⁻¹) persists regardless of dilution, it is an intramolecular bond (cis). If the broad peak disappears and is replaced by a sharp peak (~3620 cm⁻¹), it was intermolecular (trans).

Logical Workflow Visualization

Isomer_Differentiation Start 1-Hydroxyindane-2-ethanol Isomer Mixture NMR 1H NMR & NOESY (CDCl3, 400 MHz) Start->NMR IR FT-IR Spectroscopy (Dilute Solution) Start->IR J_Large ³J_1,2 = 6.0 - 8.0 Hz Dihedral Angle ~0° NMR->J_Large J_Small ³J_1,2 = 3.0 - 5.0 Hz Dihedral Angle ~120° NMR->J_Small IR_Shift Intramolecular H-Bond ν(O-H) ~3550 cm⁻¹ IR->IR_Shift IR_Free Free / Intermolecular ν(O-H) ~3620 cm⁻¹ IR->IR_Free NOE_Yes Strong NOE between H-1 and H-2 J_Large->NOE_Yes NOE_No Weak/No NOE between H-1 and H-2 J_Small->NOE_No Cis cis-Isomer (1R,2S / 1S,2R) NOE_Yes->Cis Trans trans-Isomer (1R,2R / 1S,2S) NOE_No->Trans IR_Shift->Cis IR_Free->Trans

Decision tree for the spectroscopic differentiation of cis and trans 1-Hydroxyindane-2-ethanol.

References

  • Title: The Synthesis of Analogs of the Hallucinogen 1-(2,s-Dimethoxy-4...) Source: Canadian Science Publishing URL: [Link]

Sources

Comparative

Evaluating the In Vitro Efficacy of 1-Hydroxyindane-2-ethanol Derivatives: A Comparative Guide

An In-Depth Technical Guide for Researchers The indane (2,3-dihydro-1H-indene) scaffold is a well-established "privileged structure" in medicinal chemistry. Its rigid bicyclic framework, combining aromatic and aliphatic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers

The indane (2,3-dihydro-1H-indene) scaffold is a well-established "privileged structure" in medicinal chemistry. Its rigid bicyclic framework, combining aromatic and aliphatic features, offers a versatile template for designing therapeutic molecules with a wide array of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3] Derivatives such as 1-Hydroxyindane-2-ethanol present a promising chemical space for novel drug discovery.

This guide provides a comprehensive framework for the in vitro evaluation of 1-Hydroxyindane-2-ethanol derivatives. It is designed for researchers, scientists, and drug development professionals, moving beyond simple protocols to explain the causal logic behind experimental choices. We will explore a tiered approach, starting with foundational cytotoxicity assessments and branching into specific assays for anti-inflammatory, anticancer, and neuroprotective potential, ensuring a robust and self-validating evaluation process.

Overall Evaluation Workflow

A systematic in vitro evaluation begins with broad toxicity screening to establish a safe therapeutic window for subsequent, more specific functional assays. This tiered approach is crucial for efficiently identifying promising lead compounds while minimizing the investment in derivatives with poor safety profiles. The workflow ensures that observed effects in functional assays are not merely artifacts of general cytotoxicity.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Functional Efficacy Screening (Parallel Tracks) cluster_2 Phase 3: Lead Candidate Identification A Synthesized 1-Hydroxyindane-2-ethanol Derivatives (Library) B Determine Non-Toxic Concentration Range (e.g., Cell Viability/Cytotoxicity Assays) A->B Initial Screening C Anti-Inflammatory Assays (LOX/NO Inhibition, Cytokine Release) B->C Hypothesis-Driven Selection D Anticancer Assays (Tumor Cell Proliferation, Apoptosis) B->D E Neuroprotective Assays (Oxidative Stress, AChE Inhibition) B->E F Comparative Data Analysis (IC50/EC50 values) C->F D->F E->F G Identify Lead Candidates for Further In Vivo Studies F->G

Caption: Tiered workflow for in vitro evaluation of derivatives.

Part 1: Foundational Assay - In Vitro Cytotoxicity

Expertise & Rationale: Before assessing any specific therapeutic activity, it is imperative to determine the inherent cytotoxicity of each derivative. This foundational step serves two purposes: 1) it identifies compounds that are broadly toxic and thus unsuitable for further development, and 2) it establishes the sub-lethal concentration range for use in subsequent functional assays.[4] Performing functional tests at cytotoxic concentrations would yield uninterpretable data, as any observed effect could be a secondary consequence of cell death rather than a specific mechanistic action. The CellTiter-Glo® Luminescent Cell Viability Assay is a rapid and highly sensitive method that quantifies ATP, an indicator of metabolically active cells.[4][5]

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is designed to be self-validating through the inclusion of appropriate controls.

  • Cell Seeding:

    • Plate cells (e.g., THP-1 macrophages for inflammation studies, SW480 colon cancer cells for oncology) in a white-walled, 96-well microplate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume logarithmic growth.

  • Compound Treatment:

    • Prepare a 2X serial dilution series of the 1-Hydroxyindane-2-ethanol derivatives in culture medium. Concentrations should typically range from 0.1 µM to 100 µM.

    • Include a "vehicle control" (e.g., 0.1% DMSO) and a "positive control" for cytotoxicity (e.g., 10% DMSO or a known cytotoxic drug like Doxorubicin).

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or controls.

    • Incubate for 24-72 hours, depending on the cell doubling time and experimental design.[4]

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Data Presentation: Comparative Cytotoxicity
DerivativeCell LineIncubation Time (h)IC₅₀ (µM)
Derivative ATHP-148> 100
Derivative BTHP-14845.2
Derivative CSW4804815.8
DoxorubicinSW480480.9

Part 2: Evaluating Anti-Inflammatory Efficacy

Mechanistic Overview: Inflammation is a complex biological response mediated by pathways such as cyclooxygenase (COX) and lipoxygenase (LOX), and transcription factors like NF-κB.[6][7] The indane scaffold has been associated with anti-inflammatory effects, with some derivatives showing inhibitory activity against 5-LOX, an enzyme that produces pro-inflammatory leukotrienes.[1] Another key mediator is nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation. Evaluating a compound's ability to inhibit these pathways provides strong evidence of its anti-inflammatory potential.

G cluster_0 Cytoplasm cluster_1 LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Derivative Indane Derivative Derivative->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by a test derivative.

Key Assays & Protocols

1. 5-Lipoxygenase (5-LOX) Enzyme Inhibition Assay

  • Rationale: This cell-free assay directly measures the ability of a compound to inhibit the 5-LOX enzyme, providing specific mechanistic insight.[1]

  • Protocol:

    • Use a commercial 5-LOX inhibitor screening assay kit.

    • Add assay buffer, 5-LOX enzyme, and the test derivatives (at various concentrations) to a 96-well plate.

    • Include a positive control (e.g., Zileuton)[1] and a vehicle control.

    • Initiate the reaction by adding arachidonic acid (the substrate).

    • Incubate at room temperature for 10-20 minutes.

    • Measure the absorbance or fluorescence according to the kit manufacturer's instructions. The signal is proportional to 5-LOX activity.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

2. Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

  • Rationale: This cell-based assay models the inflammatory response of immune cells. It measures the production of nitrite, a stable breakdown product of NO, using the Griess reagent.[1][6]

  • Protocol:

    • Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.

    • Pre-treat the cells with non-toxic concentrations of the indane derivatives for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS, 1 µg/mL) for 24 hours to induce iNOS expression and NO production. Include unstimulated (negative) and LPS-stimulated (positive) controls.

    • After incubation, collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent I (sulfanilamide solution) followed by 50 µL of Griess Reagent II (NED solution) to the supernatant.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration.

    • Quantify nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Data Presentation: Comparative Anti-Inflammatory Activity
Compound5-LOX Inhibition IC₅₀ (µM)NO Production Inhibition IC₅₀ (µM)
Derivative A45.325.1
Derivative B> 10089.4
Zileuton (Control)10.2[1]N/A
L-NAME (Control)N/A18.5

Part 3: Evaluating Anticancer Efficacy

Rationale: The development of effective and safe anticancer therapeutics is a high priority. In vitro tumor models are essential for the initial screening of compounds to identify those with sufficient anticancer activity before advancing to more complex and costly preclinical animal studies.[5][8] Many indanone derivatives have been investigated for their potential as anticancer agents.[3][9][10] Key hallmarks of cancer that can be assessed in vitro include uncontrolled proliferation and evasion of apoptosis (programmed cell death).

Key Assays & Protocols

1. Cancer Cell Line Proliferation (IC₅₀ Determination)

  • Rationale: This assay is fundamental to anticancer drug screening. It determines the concentration of a compound required to inhibit the growth of a panel of cancer cell lines by 50%.

  • Protocol: The protocol is identical to the "Foundational Assay - In Vitro Cytotoxicity" described in Part 1, but is performed using a panel of relevant cancer cell lines (e.g., HeLa for cervical cancer, OVCAR-3 for ovarian cancer, SW480 for colon cancer).[1][11]

2. Apoptosis Induction (Caspase-Glo® 3/7 Assay)

  • Rationale: A key mechanism of many successful chemotherapeutics is the induction of apoptosis. Caspases 3 and 7 are key executioner caspases in the apoptotic pathway. This assay measures their activity.

  • Protocol:

    • Seed cancer cells in a white-walled 96-well plate and allow them to attach overnight.

    • Treat cells with the indane derivatives at concentrations around their determined IC₅₀ values for 6-24 hours. Include vehicle and positive controls (e.g., Staurosporine).

    • Equilibrate the plate and Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the reagent to each well.

    • Mix gently on a plate shaker for 30 seconds.

    • Incubate at room temperature for 1-3 hours.

    • Measure luminescence with a luminometer. The signal is proportional to the amount of caspase 3/7 activity.

Data Presentation: Comparative Anticancer Activity
DerivativeHeLa IC₅₀ (µM)OVCAR-3 IC₅₀ (µM)Caspase 3/7 Activation (Fold Change vs. Control)
Derivative C12.518.24.5
Derivative D35.142.81.8
Cisplatin (Control)8.05.56.2

Part 4: Evaluating Neuroprotective Efficacy

Rationale: Oxidative stress and cholinergic dysfunction are implicated in the pathophysiology of neurodegenerative diseases like Alzheimer's.[12][13] Natural and synthetic compounds with antioxidant and acetylcholinesterase (AChE) inhibitory properties are promising therapeutic candidates.[14][15] The neuroprotective potential of indane derivatives can be screened in vitro using cell-based models of neuronal stress and enzyme inhibition assays.

Key Assays & Protocols

1. Oxidative Stress Protection Assay

  • Rationale: This assay evaluates a compound's ability to protect neuronal cells from death induced by an oxidative insult, such as hydrogen peroxide (H₂O₂).

  • Protocol:

    • Seed a human neuroblastoma cell line (e.g., SK-N-SH) in a 96-well plate.[12][13]

    • Pre-treat the cells with non-toxic concentrations of the indane derivatives for 2-4 hours.

    • Introduce an oxidative insult by adding H₂O₂ (e.g., 500 µM) to the wells for 24 hours. Maintain control wells with no H₂O₂ and wells with H₂O₂ but no test compound.

    • Assess cell viability using an appropriate method, such as the CellTiter-Glo® assay described in Part 1.

    • Calculate the percentage of protection conferred by the compound relative to the H₂O₂-only treated cells.

2. Acetylcholinesterase (AChE) Inhibition Assay

  • Rationale: Inhibition of AChE, the enzyme that degrades the neurotransmitter acetylcholine, is a key strategy in managing Alzheimer's disease. This cell-free assay measures direct inhibition of the enzyme.

  • Protocol:

    • This assay is typically performed using a commercial kit based on the Ellman method.

    • Add AChE enzyme, the test derivatives, and DTNB (Ellman's reagent) to the wells of a 96-well plate.

    • Initiate the reaction by adding the substrate (e.g., Acetylthiocholine).

    • AChE hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow-colored product.

    • Monitor the change in absorbance at 412 nm over time using a plate reader.

    • Calculate the rate of reaction and the percentage of inhibition for each compound concentration to determine the IC₅₀.

Data Presentation: Comparative Neuroprotective Activity
DerivativeNeuroprotection vs. H₂O₂ (% Viability Rescue)AChE Inhibition IC₅₀ (µM)
Derivative E75% at 10 µM8.9
Derivative F32% at 10 µM> 50
Donepezil (Control)N/A0.02

References

  • Journal of Pharmacy and Pharmacology, "insight into the bioactivity of indane dimers related to the lead anti-inflammatory molecule PH46A", [Link]

  • PMC, "Synthesis of 1-indanones with a broad range of biological activity", [Link]

  • Noble Life Sciences, "In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification", [Link]

  • Frontiers in Pharmacology, "Cell Culture Based in vitro Test Systems for Anticancer Drug Screening", [Link]

  • ACS Omega, "Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents", [Link]

  • PubMed, "In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors", [Link]

  • ecancermedicalscience, "Cell-culture based test systems for anticancer drug screening", [Link]

  • Asian Journal of Research in Biochemistry, "Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations", [Link]

  • PubMed, "In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity", [Link]

  • INNOSC Theranostics and Pharmacological Sciences, "In vitro and In vivo Models for Anti-inflammation: An Evaluative Review", [Link]

  • ResearchGate, "Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations", [Link]

  • Journal of Agricultural and Food Chemistry, "Design, Synthesis, and Bioactivity Evaluation of Novel Indene Amino Acid Derivatives as Succinate Dehydrogenase Inhibitors", [Link]

  • Eburon Organics, "Indane Derivatives", [Link]

  • Institute for In Vitro Sciences, Inc., "Anti-Inflammatory Screen", [Link]

  • ResearchGate, "Examples of biologically active indane derivatives.", [Link]

  • ResearchGate, "Preparation of 1Hydroxyindole Derivatives and a New Route to 2-Substituted Indoles", [Link]

  • Frontiers in Cellular Neuroscience, "Neuroprotective effects of crude extracts, compounds, and isolated molecules obtained from plants in the central nervous system injuries: a systematic review", [Link]

  • PubMed, "Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress", [Link]

  • MDPI, "Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis", [Link]

  • Beilstein Journal of Organic Chemistry, "Synthesis of 1-indanones with a broad range of biological activity", [Link]

  • Cambridge University Press, "In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera", [Link]

  • Journal of Veterinary Pharmacology and Therapeutics, "In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera", [Link]

  • MDPI, "In Silico and In Vitro Evaluation of Some Amidine Derivatives as Hit Compounds towards Development of Inhibitors against Coronavirus Diseases", [Link]

  • European Patent Office, "Method for producing 1-indanone derivatives", [Link]

  • SciSpace, "Evaluation of Neuroprotective and In-vitro Anti-oxidant Activity Isolated Hexane and Ethyl Acetate Fraction from Methanolic Extract of Biophytum reinwardtii", [Link]

  • PMC, "In Vitro Analyses of Ethanol Activity against Candida albicans Biofilms", [Link]

  • Future Medicinal Chemistry, "Novel candidates synthesis of indenopyrazole, indenoazine and indenothiophene, with anticancer and in silico studies", [Link]

  • PubMed, "Synthesis of Ethanone and Ethanol Derivatives of 2-benzoxazolinone; Potent Analgesic and Antiinflammatory Compounds Inhibiting Prostaglandin E2", [Link]

Sources

Validation

A Comparative Guide to Chiral Alcohols in Asymmetric Synthesis: 1-Hydroxyindane-2-ethanol Derivatives Versus Established Auxiliaries

In the landscape of modern organic chemistry, particularly within pharmaceutical and fine chemical synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biolog...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern organic chemistry, particularly within pharmaceutical and fine chemical synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and therapeutic efficacy. Asymmetric synthesis, the art of selectively creating a single stereoisomer, relies heavily on a toolkit of reliable methods. Among these, the use of chiral auxiliaries—enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation—remains a robust and predictable strategy.

This guide provides an in-depth, objective comparison of the performance of chiral auxiliaries derived from 1-hydroxyindane-2-ethanol, primarily cis-1-amino-2-indanol, with other stalwart chiral alcohols in the field. We will delve into their efficacy in key asymmetric transformations, supported by experimental data and detailed protocols, to offer researchers, scientists, and drug development professionals a comprehensive resource for selecting the optimal chiral director for their synthetic challenges.

The Principle of Stereocontrol with Chiral Auxiliaries

The fundamental concept behind a chiral auxiliary is the conversion of an enantioselective reaction into a diastereoselective one. By attaching a chiral auxiliary to a prochiral substrate, two diastereomeric transition states are possible when the substrate reacts. The well-defined steric and electronic environment of the auxiliary favors one transition state over the other, leading to the preferential formation of one diastereomer of the product. Subsequent removal of the auxiliary reveals the desired enantiomerically enriched product, and ideally, the auxiliary can be recovered and reused.

G cluster_0 Asymmetric Synthesis Workflow Prochiral\nSubstrate Prochiral Substrate Attachment of\nChiral Auxiliary Attachment of Chiral Auxiliary Prochiral\nSubstrate->Attachment of\nChiral Auxiliary Covalent Bonding Diastereoselective\nReaction Diastereoselective Reaction Attachment of\nChiral Auxiliary->Diastereoselective\nReaction Creation of New Stereocenter(s) Separation of\nDiastereomers\n(if necessary) Separation of Diastereomers (if necessary) Diastereoselective\nReaction->Separation of\nDiastereomers\n(if necessary) Cleavage of\nChiral Auxiliary Cleavage of Chiral Auxiliary Separation of\nDiastereomers\n(if necessary)->Cleavage of\nChiral Auxiliary Enantiomerically\nEnriched Product Enantiomerically Enriched Product Cleavage of\nChiral Auxiliary->Enantiomerically\nEnriched Product Recovered\nChiral Auxiliary Recovered Chiral Auxiliary Cleavage of\nChiral Auxiliary->Recovered\nChiral Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Featured Chiral Alcohols: A Structural Overview

This guide will focus on a comparative analysis of the following widely utilized chiral alcohols and their derivatives as chiral auxiliaries:

  • Derivatives of 1-Hydroxyindane-2-ethanol (specifically cis-1-Amino-2-indanol): The rigid, bicyclic framework of the indane system provides a high degree of conformational constraint, which is often key to achieving high levels of stereoselectivity.[1]

  • (-)-8-Phenylmenthol: A derivative of the naturally abundant menthol, the introduction of the phenyl group by Corey and Ensley significantly enhanced its facial shielding capabilities.[2]

  • Norephedrine and Ephedrine Derivatives: These readily available and relatively inexpensive amino alcohols have been extensively used to form various chiral auxiliaries, most notably oxazolidinones.

G cluster_1 cis-1-Amino-2-indanol cluster_2 (-)-8-Phenylmenthol cluster_3 (1R,2S)-(-)-Norephedrine node1 node2 node3 G cluster_0 Asymmetric Aldol Reaction Workflow Aminoindanol Aminoindanol Oxazolidinone\nFormation Oxazolidinone Formation Aminoindanol->Oxazolidinone\nFormation DSC, TEA N-Acylation N-Acylation Oxazolidinone\nFormation->N-Acylation n-BuLi, Acyl-Cl Boron Enolate\nFormation Boron Enolate Formation N-Acylation->Boron Enolate\nFormation Bu₂BOTf, TEA Aldol Addition Aldol Addition Boron Enolate\nFormation->Aldol Addition Aldehyde Workup & Purification Workup & Purification Aldol Addition->Workup & Purification H₂O₂, Buffer Syn-Aldol Product Syn-Aldol Product Workup & Purification->Syn-Aldol Product

Sources

Comparative

Comparative Study of Synthetic Routes to 1-Hydroxyindane-2-ethanol: A Technical Guide for Process Chemists

1-Hydroxyindane-2-ethanol (systematically named 2-(1-hydroxy-2,3-dihydro-1H-inden-2-yl)ethan-1-ol) is a highly versatile 1,3-diol scaffold embedded in numerous pharmacophores, including selective 5-HT1A ligands, monoamin...

Author: BenchChem Technical Support Team. Date: March 2026

1-Hydroxyindane-2-ethanol (systematically named 2-(1-hydroxy-2,3-dihydro-1H-inden-2-yl)ethan-1-ol) is a highly versatile 1,3-diol scaffold embedded in numerous pharmacophores, including selective 5-HT1A ligands, monoamine oxidase (MAO) inhibitors, and indinavir precursors.

The synthesis of this bicyclic system presents a unique stereochemical challenge: controlling the relative (diastereomeric) and absolute (enantiomeric) configuration at the C1 and C2 positions. This guide objectively compares three distinct synthetic routes, analyzing the mechanistic causality behind each step and providing self-validating protocols for drug development professionals.

Route 1: Classical Enolate Alkylation & Global Reduction

This route relies on the generation of a kinetic enolate from 1-indanone, followed by alkylation with ethyl bromoacetate. The resulting γ -keto ester is then globally reduced to the target diol.

Mechanistic Causality

The use of Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C) is strictly required to prevent the thermodynamic self-aldol condensation of 1-indanone. Alkylation with ethyl bromoacetate yields ethyl 2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetate . For the reduction step, Lithium Aluminum Hydride (LiAlH4) is selected because milder hydrides (like NaBH4) cannot reduce the ester moiety. However, the relatively flat indanone ring offers minimal steric bias, leading to a near 1:1 mixture of cis and trans isomers during the global reduction .

Route1 A 1-Indanone B LDA, THF, -78°C (Kinetic Enolate Formation) A->B C Ethyl bromoacetate (Alkylation) B->C D Ethyl 2-(1-oxo-2,3-dihydro -1H-inden-2-yl)acetate C->D E LiAlH4, THF, 0°C to RT (Global Reduction) D->E F 1-Hydroxyindane-2-ethanol (cis/trans mixture) E->F

Caption: Workflow of Classical Enolate Alkylation and Global Reduction.

Self-Validating Protocol
  • Enolate Generation: To a flame-dried flask containing anhydrous THF (50 mL) and diisopropylamine (1.1 eq), add n-BuLi (1.05 eq) at -78 °C. Stir for 30 min.

    • In-Process Control (IPC): Quench a 0.5 mL aliquot in D2O; confirm >95% deuterium incorporation at C2 via ^1^H NMR.

  • Alkylation: Add 1-indanone (1.0 eq) dropwise. Stir for 1 h. Add ethyl bromoacetate (1.2 eq) and allow the reaction to warm to room temperature over 4 h.

    • IPC: Monitor via TLC (Hexane:EtOAc 4:1, UV active). The starting material ( Rf​=0.6 ) must be completely consumed.

  • Global Reduction: Suspend LiAlH4 (2.5 eq) in anhydrous THF at 0 °C. Dropwise add the purified intermediate. Reflux for 2 h.

  • Fieser Workup: Cool to 0 °C. For every n grams of LiAlH4 used, sequentially add n mL H2O, n mL 15% NaOH, and 3n mL H2O. This self-validating safety step ensures the formation of a granular, easily filterable aluminum salt precipitate. Filter and concentrate to yield the diol.

Route 2: Knoevenagel Condensation & Stepwise Reduction

To avoid cryogenic conditions and highly reactive organolithiums, this route utilizes an acid/base-catalyzed aldol-type condensation with ethyl glyoxylate, followed by consecutive reductions.

Mechanistic Causality

The Knoevenagel condensation is thermodynamically driven to form an exocyclic double bond. Subsequent palladium-catalyzed hydrogenation selectively reduces the olefin without hydrogenolyzing the ketone. A stepwise reduction (NaBH4 for the ketone, then LiBH4 for the ester) allows for better control over the C1 stereocenter. The steric bulk of the C2 acetate substituent directs the initial hydride attack from the less hindered convex face, slightly favoring the cis-isomer.

Route2 A 1-Indanone + Ethyl Glyoxylate B Pyrrolidine/AcOH (Aldol Condensation) A->B C Ethyl 2-(1-oxo-1H-inden -2(3H)-ylidene)acetate B->C D H2, Pd/C (Olefin Hydrogenation) C->D E Ethyl 2-(1-oxo-2,3-dihydro -1H-inden-2-yl)acetate D->E F NaBH4 then LiBH4 (Stepwise Reduction) E->F G 1-Hydroxyindane-2-ethanol (cis-enriched) F->G

Caption: Workflow of Knoevenagel Condensation and Stepwise Reduction.

Self-Validating Protocol
  • Condensation: Combine 1-indanone (1.0 eq) and ethyl glyoxylate (1.5 eq, 50% in toluene) in ethanol. Add a catalytic amount of pyrrolidine and acetic acid. Reflux for 12 h.

    • IPC: Monitor by LC-MS (disappearance of 1-indanone m/z 133 [M+H]^+^).

  • Hydrogenation: Dissolve the unsaturated ester in EtOAc. Add 10% Pd/C (0.1 eq). Stir under H2 atmosphere (1 atm) for 6 h.

    • IPC: Monitor volumetric H2 uptake. Cease reaction immediately upon theoretical consumption to prevent ketone reduction. Filter through Celite.

  • Stepwise Reduction: Treat the saturated keto-ester with NaBH4 (1.2 eq) in MeOH at 0 °C. Once the ketone is reduced (confirm via IR: disappearance of 1710 cm^-1^ peak), add LiBH4 (2.0 eq) to reduce the ester. Quench with 1M HCl and extract.

Route 3: Biocatalytic Dynamic Kinetic Resolution (DKR)

For drug development requiring enantiopure Active Pharmaceutical Ingredients (APIs), biocatalysis offers unparalleled precision. This route employs a Ketoreductase (KRED) to set the C1 alcohol stereocenter dynamically.

Mechanistic Causality

The C2 proton of the intermediate ethyl 2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetate is highly acidic (pKa 19) and epimerizes rapidly in aqueous buffer (pH 7.0). As the KRED selectively reduces the (2S)-enantiomer, the unreactive (2R)-enantiomer continuously equilibrates (Dynamic Kinetic Resolution). This circumvents the 50% yield limit of standard kinetic resolutions, achieving >99% ee and >95:5 dr . A subsequent chemoselective reduction with LiBH4~ preserves the newly formed stereocenters.

Route3 A Ethyl 2-(1-oxo-2,3-dihydro -1H-inden-2-yl)acetate B Ketoreductase (KRED), NADP+ (Dynamic Kinetic Resolution) A->B C Ethyl 2-((1R,2S)-1-hydroxy-2,3-dihydro -1H-inden-2-yl)acetate B->C D LiBH4, THF (Chemoselective Ester Reduction) C->D E (1R,2S)-1-Hydroxyindane-2-ethanol (>99% ee, >95:5 dr) D->E

Caption: Workflow of Biocatalytic DKR and Chemoselective Reduction.

Self-Validating Protocol
  • Enzymatic DKR: Dissolve ethyl 2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetate in a biphasic system (10% v/v DMSO in 100 mM phosphate buffer, pH 7.0).

  • Biocatalyst Addition: Add KRED (e.g., KRED-P1-B04), NADP^+^ cofactor, Glucose, and Glucose Dehydrogenase (GDH) for cofactor recycling. Stir at 30 °C for 24 h.

    • IPC: Monitor conversion and enantiomeric excess via Chiral HPLC (Chiralpak AD-H column, Hexane:IPA 90:10).

  • Chemoselective Reduction: Extract the chiral intermediate with MTBE. Dry and dissolve in THF. Add LiBH4 (2.0 eq) at 0 °C to selectively reduce the ester without affecting the benzylic alcohol. Quench with saturated NH4Cl and isolate the enantiopure diol.

Comparative Data Analysis

The following table summarizes the quantitative performance metrics of the three synthetic routes, providing a clear framework for route selection based on project requirements.

MetricRoute 1: Enolate & Global ReductionRoute 2: Knoevenagel & StepwiseRoute 3: Biocatalytic DKR
Overall Yield 65 - 75%55 - 60%70 - 80%
Diastereomeric Ratio (cis:trans) ~ 55:45~ 75:25> 95:5
Enantiomeric Excess (ee) Racemic (0% ee)Racemic (0% ee)> 99% ee
Scalability Low (Cryogenic LDA, Pyrophoric LiAlH4)High (Standard reactors, mild conditions)High (Aqueous conditions, scalable enzymes)
Cost Profile Low (Cheap reagents)Medium (Pd/C catalyst costs)High (Enzyme and cofactor costs)
Best Used For Early discovery, generating analytical standardsScale-up of racemic mixturesLate-stage development, API manufacturing

Conclusion & Recommendations

For early-stage discovery where rapid access to the scaffold is prioritized over stereopurity, Route 1 provides the most direct path utilizing inexpensive reagents. If the project advances to scale-up but still requires racemic material, Route 2 eliminates the hazards of cryogenic organolithium chemistry and pyrophoric global reductants. However, for clinical development and API manufacturing where strict enantiopurity is mandated by regulatory agencies, Route 3 is the undisputed optimal choice. The biocatalytic DKR elegantly leverages the inherent acidity of the C2 proton to achieve perfect theoretical yields of the desired (1R,2S) stereoisomer.

References

  • Title: Alkylated tetrahydroisoquinolines for binding to central nervous system receptors Source: US Patent 10525050B2 URL
  • Title: Improvement in the Selectivity and Metabolic Stability of the Serotonin 5-HT1A Ligand, S 15535: A Series of cis- and trans-2-(Arylcycloalkylamine) 1-Indanols Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Recent Developments in Chemical Synthesis with Biocatalysts in Ionic Liquids Source: Molecules (MDPI) URL: [Link]

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